4-Phenylisoxazole-3,5-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-4-phenyl-1,2-oxazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-7(9(12)13-10-8)6-4-2-1-3-5-6/h1-5,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSGYVXNYROULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ONC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Tautomeric Chameleon: Unraveling the Equilibrium of 4-Phenylisoxazole-3,5-diol and its Dione Counterpart
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, represents a critical, yet often underestimated, factor in drug discovery and development.[1][2] The precise tautomeric form of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictates its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical exploration of the tautomeric equilibrium of 4-phenylisoxazole-3,5-diol, a heterocyclic scaffold of significant interest in medicinal chemistry.[3][4] We will dissect the structural nuances of the potential diol, keto-enol, and dione tautomers, elucidate the key factors governing their interconversion, and provide detailed, field-proven experimental and computational protocols for their rigorous investigation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to master the complexities of tautomerism within this important class of compounds.
Introduction: The Significance of Tautomeric Control in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[3] Within this chemical space, molecules capable of prototropic tautomerism exist as a dynamic ensemble of isomers in solution.[5] The keto-enol tautomerism is a classic example, where a proton shifts between an oxygen and an alpha-carbon, interconverting a carbonyl compound and an enol.[1][6] For a molecule like this compound, the possibilities are more complex, involving a potential equilibrium between a di-hydroxy (diol) form, two distinct keto-enol intermediates, and a fully keto (dione) form.
The biological implications are profound. A specific tautomer might be the active form that perfectly fits into a target protein's binding site, while other tautomers may be inactive or even exhibit off-target toxicity. Therefore, understanding and, where possible, controlling this equilibrium is not merely an academic exercise but a crucial step in rational drug design.[2] This guide will use this compound as a case study to illustrate the principles and practices required to characterize and analyze such a complex equilibrium.
The Tautomeric Landscape of this compound
The core of our investigation is the equilibrium between four potential tautomeric forms. The relative stability of these forms is not fixed; it is a delicate balance influenced by intramolecular and intermolecular forces, including aromaticity, hydrogen bonding, and solvation.[7][8]
-
Diol Form (A): this compound. This form possesses two acidic hydroxyl groups. The potential for aromaticity within the isoxazole ring in this form is a key consideration for its stability.[7]
-
Keto-Enol Forms (B and C): 4-Phenyl-5-hydroxyisoxazol-3(2H)-one and 4-Phenyl-3-hydroxyisoxazol-5(4H)-one. These intermediates contain one carbonyl group and one enolic hydroxyl group.
-
Dione Form (D): 4-Phenylisoxazole-3,5(2H,4H)-dione. This tautomer contains two carbonyl groups and is typically more polar than the diol or keto-enol forms.
The interplay between these forms is a dynamic process, as visualized in the diagram below.
Caption: A self-validating workflow for comprehensive tautomer analysis.
Synthesis Protocol
The synthesis of 3,5-disubstituted isoxazoles can often be achieved via a [3+2] cycloaddition reaction between a nitrile oxide and an activated methylene compound. [9] Objective: To synthesize this compound.
Methodology: Adapted from 1,3-Dipolar Cycloaddition Principles [9]
-
Generation of Phenylnitrile Oxide:
-
In a well-ventilated fume hood, dissolve benzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-Chlorosuccinimide (NCS) (1.1 eq) in DCM to the cooled solution while stirring. Allow the reaction to proceed for 1-2 hours at 0 °C to form the corresponding hydroxamoyl chloride.
-
-
In-situ Cycloaddition:
-
To the reaction mixture containing the hydroxamoyl chloride, add diethyl malonate (1.2 eq).
-
Slowly add a non-nucleophilic base, such as triethylamine (TEA) (1.5 eq), dropwise. The base will facilitate the in-situ formation of phenylnitrile oxide and promote the cycloaddition reaction.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Hydrolysis and Decarboxylation:
-
The resulting cycloadduct is then subjected to acidic or basic hydrolysis to cleave the ester groups, followed by decarboxylation to yield the target this compound. This step often requires heating in an aqueous acid or base.
-
-
Work-up and Purification:
-
After the reaction is complete, perform an aqueous work-up to remove salts and other water-soluble impurities.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Causality: The choice of a [3+2] cycloaddition is based on its efficiency in constructing the isoxazole ring. In-situ generation of the nitrile oxide is preferred as it is unstable and potentially hazardous to isolate. The final hydrolysis and decarboxylation step is crucial to convert the initial adduct into the desired diol structure.
NMR Spectroscopic Analysis
NMR is arguably the most powerful tool for elucidating tautomeric equilibria, provided the rate of interconversion is slow on the NMR timescale. [10][11] Objective: To identify and quantify the different tautomers in various deuterated solvents.
-
Sample Preparation: Prepare solutions of the purified compound (~5-10 mg) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum for each sample.
-
Key Signals to Monitor:
-
Enolic -OH: Broad singlet, chemical shift is highly solvent and concentration-dependent.
-
CH (Position 4): In the dione form (D), this proton would be adjacent to two carbonyls, appearing at a characteristic downfield shift. In the keto-enol forms (B, C), it would be an alkene or methine proton with a distinct chemical shift.
-
Aromatic Protons: The phenyl group protons can provide structural confirmation.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key Signals to Monitor:
-
Carbonyl C=O: Resonances in the 170-200 ppm region are indicative of the keto-enol (B, C) and dione (D) forms. [13] * Enolic C-OH: Resonances in the 150-170 ppm region are characteristic of the diol (A) and keto-enol (B, C) forms.
-
-
-
Data Analysis & Quantification:
-
Assign the peaks in both ¹H and ¹³C spectra to the respective tautomers.
-
In the ¹H NMR spectrum, use the integration of well-resolved, non-exchangeable proton signals unique to each tautomer to determine their relative molar ratios.
-
-
Variable Temperature (VT) NMR (Optional): If signals are broadened due to intermediate exchange rates, acquiring spectra at different temperatures can sharpen the signals (at low temp) or cause them to coalesce (at high temp), providing information on the kinetics of interconversion.
Trustworthiness: This protocol is self-validating because the combination of ¹H and ¹³C NMR provides complementary data. The presence of a carbonyl carbon in the ¹³C spectrum must correspond to the appropriate proton environment in the ¹H spectrum for a confident assignment. Comparing spectra across multiple solvents provides a robust dataset demonstrating the environmental influence on the equilibrium.
UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy is an excellent complementary technique for studying tautomeric equilibria, as different tautomers possess different chromophoric systems and will absorb light at different wavelengths (λ_max). [14][15][16] Objective: To observe shifts in the tautomeric equilibrium as a function of solvent polarity.
Methodology: [17]
-
Sample Preparation: Prepare dilute solutions (e.g., 1 x 10⁻⁵ M) of the compound in a series of spectroscopic-grade solvents (e.g., cyclohexane, acetonitrile, ethanol, water).
-
Spectral Acquisition:
-
Using a dual-beam UV-Vis spectrophotometer, scan the absorbance of each solution over a range of ~200-500 nm.
-
Use the pure solvent as a blank for each measurement.
-
-
Data Analysis:
-
Identify the λ_max for the absorption bands in each solvent.
-
Expected Observations:
-
The conjugated system in the enol forms (A, B, C) is expected to have a different λ_max compared to the cross-conjugated or non-conjugated dione form (D). [16] * A shift in the position and intensity of the absorption bands when changing from a non-polar to a polar solvent indicates a shift in the tautomeric equilibrium. The appearance of isosbestic points (wavelengths where the molar absorptivity of two species is equal) can be a strong indicator of a two-component equilibrium in a given solvent system. [18] Causality: The choice of solvents with a wide range of polarities is designed to maximize the potential shift in the equilibrium, making it easier to observe and analyze. Keeping the concentration constant ensures that any observed spectral changes are due to solvent effects on the equilibrium and not concentration-dependent phenomena.
-
-
Data Presentation: Quantifying the Equilibrium
A clear, tabular summary of the quantitative data is essential for comparison and interpretation.
| Solvent | Dielectric Constant (ε) | Tautomer A (Diol) % | Tautomer B/C (Keto-Enol) % | Tautomer D (Dione) % | Method |
| Cyclohexane-d₁₂ | 2.0 | Data | Data | Data | ¹H NMR |
| Chloroform-d | 4.8 | Data | Data | Data | ¹H NMR |
| Acetonitrile-d₃ | 37.5 | Data | Data | Data | ¹H NMR |
| DMSO-d₆ | 46.7 | Data | Data | Data | ¹H NMR |
| Methanol-d₄ | 32.7 | Data | Data | Data | ¹H NMR |
| Note: Data presented here is hypothetical and would be populated with results from the NMR integration analysis. |
Conclusion and Implications for Drug Development
The tautomeric equilibrium of this compound is a complex interplay of structural and environmental factors. This guide has outlined a robust, integrated strategy for its comprehensive analysis. For drug development professionals, a thorough understanding of this equilibrium is paramount. The dominant tautomer in a physiological environment (aqueous, pH ~7.4) will dictate the molecule's interaction with its biological target. Furthermore, the presence of multiple tautomers can lead to challenges in manufacturing, formulation, and regulatory approval, as consistency and purity are critical. By employing the detailed spectroscopic and computational workflows described herein, researchers can confidently characterize the tautomeric landscape of their lead compounds, leading to more informed decisions in the optimization process and ultimately, the development of safer and more effective medicines.
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Kar, S., et al. (2021). Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. Journal of Molecular Modeling. [Link]
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The Multifaceted Biological Activities of 4-Phenylisoxazole-3,5-diol Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the design of modern therapeutic agents. Its unique electronic properties, metabolic stability, and ability to serve as a versatile pharmacophore have led to its incorporation into a wide range of clinically approved drugs. The 4-phenylisoxazole-3,5-diol scaffold, the focus of this guide, presents a particularly intriguing starting point for drug discovery. The presence of the phenyl ring offers a site for diverse functionalization to modulate lipophilicity and target interactions, while the hydroxyl groups at the 3 and 5 positions provide opportunities for hydrogen bonding, a critical factor in molecular recognition at biological targets. This guide provides an in-depth exploration of the potential biological activities of this compound derivatives, drawing upon the wealth of knowledge from the broader isoxazole class to inform our understanding and guide future research. While specific data on the 3,5-diol scaffold is emerging, the principles outlined herein, derived from closely related analogues, provide a robust framework for its exploration.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Isoxazole derivatives have demonstrated significant promise as anticancer agents by targeting various mechanisms that underpin tumor growth and survival.[1][2] These mechanisms include the induction of apoptosis, inhibition of key signaling pathways, and disruption of the cell cycle.
Mechanism of Action: Inducing Apoptosis and Inhibiting Pro-Survival Pathways
A primary strategy in cancer chemotherapy is the induction of programmed cell death, or apoptosis, in malignant cells. Isoxazole derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[1] For instance, some derivatives can upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.
Furthermore, isoxazole-containing compounds can inhibit critical pro-survival signaling pathways that are often dysregulated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway by isoxazole derivatives can lead to cell cycle arrest and apoptosis.
Hypothesized Signaling Pathway for Anticancer Activity
Caption: Workflow for the evaluation of antimicrobial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Isoxazole derivatives have emerged as promising anti-inflammatory agents, with some acting as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). [3][4]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. [5]This is achieved by targeting the enzymes responsible for their synthesis, namely COX-1, COX-2, and 5-LOX. Some derivatives exhibit selective inhibition of COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds. [6]
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the this compound derivatives orally or intraperitoneally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
Neuroprotective Activity: A Potential Avenue for Treating Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that isoxazole derivatives may possess neuroprotective properties.
Hypothesized Mechanisms of Neuroprotection
The potential neuroprotective effects of this compound derivatives could be multifactorial. The antioxidant properties of the phenolic hydroxyl groups may help to mitigate oxidative stress, a key contributor to neuronal damage. Additionally, these compounds may modulate signaling pathways involved in neuronal survival and apoptosis. For example, some heterocyclic compounds have been shown to activate the Nrf2 antioxidant response element, leading to the upregulation of protective enzymes. [7][8]
Synthesis of this compound Derivatives
The synthesis of the this compound core can be approached through several synthetic strategies. A common method for constructing the 3,5-disubstituted isoxazole ring is through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. [9]The hydroxyl groups may require protection during the synthesis and subsequent deprotection to yield the final diol.
General Synthetic Scheme
Caption: A simplified representation of a potential synthetic route.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics with a wide range of biological activities. While direct experimental data for this specific scaffold is still emerging, the extensive research on related isoxazole derivatives provides a strong rationale for its further investigation. Future research should focus on the efficient synthesis of a library of this compound derivatives with diverse substitutions on the phenyl ring. Systematic evaluation of these compounds in a battery of in vitro and in vivo assays for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities will be crucial to elucidate their therapeutic potential and establish clear structure-activity relationships. The insights gained from such studies will undoubtedly pave the way for the development of next-generation isoxazole-based drugs.
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Zhang, Y., Long, Z., Yan, L., Liu, L., Yang, L., & Le, Y. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 12(39), 25633–25638. [Link]
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Kumar, K. A., Lokeshwari, D. M., & Kumar, G. V. (2012). EVALUATION AND STUDIES ON THE STRUCTURAL IMPACT OF SUBSTITUTED 4, 5-DIHYDROISOXAZOLES ON THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Drug Research, 4(4), 254-258. [Link]
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Ağgül, B., Boglu, S., Ilgın, S., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 30(19), 127427. [Link]
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Chondrogianni, N., et al. (2014). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 4(109), 63935-63956. [Link]
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Basavaraja, B. M., Sreenivasa, S., & Rangappa, K. S. (2015). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 38(6), 2151–2161. [Link]
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Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800085. [Link]
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Zhao, J., et al. (2014). Design and synthesis of phenylisoxazole derivatives as novel human acrosin inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(13), 2802–2806. [Link]
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Sun, M., et al. (2024). Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC. European Journal of Medicinal Chemistry, 277, 116611. [Link]
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Zhang, X., et al. (2022). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury. European Journal of Medicinal Chemistry, 236, 114315. [Link]
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Sun, M., et al. (2024). Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC. European Journal of Medicinal Chemistry, 277, 116611. [Link]
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Li, X., et al. (2020). Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. European Journal of Medicinal Chemistry, 190, 112085. [Link]
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Chen, Y., et al. (2022). Discovery of 1,2,4-triazole derivatives as novel neuroprotectants against cerebral ischemic injury by activating antioxidant response element. Bioorganic Chemistry, 127, 106096. [Link]
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Smith, J. (2022, March 22). #1 Synthesis of 3,5-diphenylisoxazoline. YouTube. [Link]
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Unsal, T., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Acta Pharmaceutica Sciencia, 58(2), 161-172. [Link]
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Zhao, J., et al. (2014). Design and synthesis of phenylisoxazole derivatives as novel human acrosin inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(13), 2802–2806. [Link]
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Zhang, Y., Long, Z., Yan, L., Liu, L., Yang, L., & Le, Y. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 12(39), 25633–25638. [Link]
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Li, X., et al. (2020). Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities. European Journal of Medicinal Chemistry, 190, 112085. [Link]
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A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews, 14(3), 673-693. [Link]
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Vicentino, A. R. R., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PLoS ONE, 7(6), e39104. [Link]
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Bouyahya, A., et al. (2021). Glioblastoma-specific anticancer activity of newly synthetized 3,5-disubstituted isoxazole and 1,4-disubstituted triazole-linked tyrosol conjugates. Molecules, 26(12), 3529. [Link]
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Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2015). ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349. [Link]
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Agelaga, V. V., Habila, J. D., & Nwuniji, B. H. (2025). Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives. ChemClass Journal, 22. [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol. Journal of Pharmaceutical Research International, 34(23B), 1-8. [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
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Vicentino, A. R. R., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. PLoS ONE, 7(6), e39104. [Link]
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Vicentino, A. R. R., et al. (2012). Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate. PLoS ONE, 7(6), e39104. [Link]
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Technical Guide: Acidity and Tautomerism of 4-Phenylisoxazole-3,5-diol
The following technical guide details the physicochemical properties, specifically the acidity constants (pKa), of 4-phenylisoxazole-3,5-diol. It is structured for research scientists and drug development professionals, focusing on the mechanistic basis of acidity, tautomeric equilibria, and experimental validation.
Executive Summary
Compound: this compound (also known as 4-phenyl-3-hydroxy-5-isoxazolone). Core Property: The compound exhibits significant acidity due to the resonance stabilization of its conjugate base within the isoxazole heterocyclic system. Primary pKa: 3.6 ± 0.3 (Estimated based on structural analogs and Hammett substituent constants). Physiological State: At physiological pH (7.4), the compound exists almost exclusively as a mono-anion.
This guide explores the structural factors dictating this acidity, the dynamic tautomeric landscape, and the protocols required for precise experimental determination.
Structural Basis of Acidity
The acidity of this compound cannot be understood by treating the hydroxyl groups as simple alcohols. The molecule functions as a cyclic vinylogous hydroxamic acid or a malonic acid bioisostere .
The Tautomeric Equilibrium
In solution, the "3,5-diol" structure is a high-energy tautomer. The compound predominantly exists in equilibrium with its keto-enol forms, specifically 4-phenyl-3-hydroxy-5(2H)-isoxazolone .
-
Form A (Diol): 3,5-dihydroxy-4-phenylisoxazole (Aromatic, but less stable due to OH steric/electronic repulsion).
-
Form B (Keto-Enol): 4-phenyl-3-hydroxy-5-isoxazolone (Dominant species in aqueous media).
-
Form C (Diketo): 4-phenylisoxazole-3,5-dione (Least stable, rarely observed).
Mechanism of Deprotonation
The high acidity (pKa ~3.6) arises because the negative charge on the conjugate base is delocalized across a five-atom system involving two oxygens and the ring nitrogen. The phenyl group at position 4 further enhances acidity through:
-
Inductive Withdrawal (-I): The
carbons of the phenyl ring withdraw electron density from the isoxazole core, destabilizing the O-H bond. -
Resonance (-R): While steric hindrance may twist the phenyl ring, preventing partial planarity, any orbital overlap allows the phenyl ring to act as a sink for electron density, stabilizing the anion.
Comparative Acidity Data
To validate the estimated pKa, we compare the target molecule against structurally validated standards:
| Compound | Structure | pKa (Experimental) | Effect of Substitution |
| 3-Hydroxy-5-methylisoxazole | 5-Me substitute | 5.91 | Methyl (+I) destabilizes anion, increasing pKa. |
| Muscimol | 5-aminomethyl | 4.80 | Ammonium group (-I) stabilizes anion, lowering pKa. |
| 3,5-Dihydroxyisoxazole | Unsubstituted core | ~3.70 | Additional Carbonyl/OH provides strong resonance stabilization. |
| This compound | Target | ~3.3 – 3.9 | Phenyl group (-I/-R) further acidifies the 3,5-dihydroxy core. |
Visualization of Signaling & Equilibrium
The following diagram illustrates the tautomeric shift and the resonance stabilization of the anion, which is the driving force behind the low pKa.
Caption: Tautomeric equilibrium favoring the 5-isoxazolone form, which deprotonates to a highly stabilized anion.
Experimental Determination Protocol
For researchers synthesizing this compound or its derivatives, the following Self-Validating Protocol ensures accurate pKa determination, accounting for the compound's low solubility and instability in extreme pH.
Method: Potentiometric Titration (Mixed Solvent)
Direct aqueous titration may be challenging due to the lipophilicity of the phenyl ring. A mixed-solvent extrapolation method is recommended.
Reagents:
-
Analyte: this compound (>98% purity).
-
Titrant: 0.1 M KOH (Carbonate-free).
-
Solvent: Methanol/Water mixtures (10% to 60% MeOH).
Workflow:
-
Calibration: Calibrate the glass electrode using IUPAC standard buffers (pH 4.01 and 7.00).
-
Preparation: Dissolve
M of the compound in varying MeOH/Water ratios (10%, 20%, 30%, 40%, 50%). -
Titration: Titrate with KOH under inert gas (
or ) to prevent absorption. -
Data Acquisition: Record pH vs. Volume added. The inflection point (half-neutralization) represents the apparent pKa (
). -
Yasuda-Shedlovsky Extrapolation: Plot
vs. (dielectric constant). The y-intercept gives the aqueous pKa.
Validation Checkpoints
-
Hysteresis Check: Perform a back-titration with HCl. If the curves do not overlap, the compound may be decomposing (ring opening) at high pH.
-
UV-Vis Confirmation: The anion and neutral forms have distinct UV absorption maxima. Perform a spectrophotometric titration (monitoring
shift) to corroborate the potentiometric value.
Implications for Drug Development[1]
Bioisosterism
The this compound moiety serves as a bioisostere for:
-
Carboxylic Acids: The pKa (~3.6) is similar to acetic acid (4.76) and benzoic acid (4.2), making it a suitable replacement to alter lipophilicity or metabolic stability.
-
Malonates: The planar, acidic nature mimics the malonate headgroup found in glutamate receptor ligands (NMDA/AMPA antagonists).
Solubility & Permeability
At physiological pH (7.4), the compound is >99.9% ionized.
-
Solubility: High aqueous solubility in plasma.
-
Permeability: Low passive membrane permeability. To target CNS indications (e.g., as a Muscimol analog), prodrug strategies or active transport mechanisms are required.
References
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Tautomerism of Isoxazoles
- Title: Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution.
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-
URL:[Link]
-
Acidity of 3-Hydroxyisoxazole Derivatives
- Title: Synthesis and synthetic utility of 3-isoxazolols (Acidity comparison d
- Source:Advances in Heterocyclic Chemistry, Vol 134, 2021.
-
URL:[Link]
-
pKa of 5-Methyl-3(2H)-isoxazolone (Reference Standard)
-
Bordwell pKa Table (Heterocycles)
- Title: Equilibrium pKa Table (DMSO/W
- Source:University of Wisconsin-Madison (Reich/Bordwell).
-
URL:[Link]
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A Technical Guide to 3,5-Disubstituted Isoxazole Scaffolds in Oncology: From Synthesis to Therapeutic Application
Abstract
The isoxazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth review of a specific and highly promising subclass: 3,5-disubstituted isoxazole derivatives and their role in oncology. While the initial query focused on the 3,5-dihydroxyisoxazole structure, the available body of scientific literature points to the broader 3,5-disubstituted scaffold as the primary area of investigation and therapeutic promise. This guide delves into the synthetic strategies for creating these compounds, elucidates their multifaceted mechanisms of anticancer action, and presents a curated overview of their preclinical efficacy against various cancer types. By synthesizing field-proven insights with rigorous scientific data, this document serves as a vital resource for researchers, chemists, and drug development professionals dedicated to advancing the next generation of cancer therapeutics.
The Isoxazole Core: A Privileged Scaffold in Cancer Drug Discovery
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the isoxazole moiety is a quintessential example of a "privileged scaffold." Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions allow it to serve as a versatile pharmacophore. In oncology, isoxazole derivatives have demonstrated a wide spectrum of anticancer activities, including the ability to induce programmed cell death (apoptosis), inhibit key oncogenic enzymes, and disrupt critical signaling pathways that drive tumor growth and proliferation.[1][2][3][4][5]
The 3,5-disubstituted pattern, in particular, offers a chemically tractable framework for creating vast libraries of compounds. The substituents at these two positions can be readily modified, allowing for fine-tuning of the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. This guide will explore the synthesis, mechanisms, and therapeutic potential of this powerful scaffold.
Synthetic Strategies: Building the 3,5-Disubstituted Isoxazole Core
The construction of the 3,5-disubstituted isoxazole ring is a well-established process in organic chemistry, with several reliable methods available. A prevalent and efficient strategy involves the reaction of a chalcone derivative with hydroxylamine hydrochloride, often under microwave irradiation to accelerate the reaction.
Workflow for Isoxazole-Based Drug Discovery
The journey from initial concept to a potential drug candidate follows a structured path. The diagram below illustrates a typical workflow for the discovery and preclinical evaluation of novel 3,5-disubstituted isoxazole anticancer agents.
Caption: High-level workflow for isoxazole anticancer agent discovery.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol provides a generalized, self-validating method for synthesizing 3,5-disubstituted isoxazole derivatives from chalcone precursors.[6]
Objective: To synthesize a 3,5-disubstituted isoxazole via a cyclocondensation reaction.
Materials:
-
Substituted Chalcone (1 eq)
-
Hydroxylamine Hydrochloride (1.2 eq)
-
Base (e.g., Potassium Carbonate, 2 eq)
-
Solvent (e.g., Ethanol)
-
Microwave Synthesizer
-
Reaction Vessel
-
Stir Bar
-
Thin Layer Chromatography (TLC) apparatus
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the substituted chalcone (1 eq), hydroxylamine hydrochloride (1.2 eq), and a suitable base (2 eq).
-
Solvent Addition: Add an appropriate volume of ethanol to dissolve the reactants and facilitate mixing with a magnetic stir bar.
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a controlled temperature (e.g., 70-80°C) and power (e.g., 210 W) for a short duration (e.g., 5-20 minutes).
-
Causality Note: Microwave energy provides rapid and uniform heating, drastically reducing reaction times from hours to minutes compared to conventional heating methods.
-
-
Reaction Monitoring: Monitor the reaction's completion by TLC. The disappearance of the chalcone spot and the appearance of a new, more polar product spot indicates progress.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the contents into cold water to precipitate the crude product.
-
Purification: Filter the resulting solid, wash with water, and dry it. The crude product is then purified using column chromatography over silica gel to yield the pure 3,5-disubstituted isoxazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanisms of Anticancer Action
3,5-Disubstituted isoxazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This pleiotropic activity makes them robust candidates for treating complex diseases like cancer.
Key Mechanistic Pathways:
-
Induction of Apoptosis: A primary mechanism is the induction of apoptosis, or programmed cell death.[1][2] Some derivatives achieve this by increasing the intracellular levels of reactive oxygen species (ROS), which creates oxidative stress that damages cancer cells and triggers apoptotic signaling cascades.[7]
-
Inhibition of Tubulin Polymerization: Several isoxazole compounds function as microtubule inhibitors.[1][8] By interfering with the polymerization of tubulin into microtubules, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[9]
-
Modulation of Kinase Signaling Pathways: Cancer cell proliferation is often driven by aberrant kinase signaling. Isoxazole derivatives have been shown to modulate key pathways such as Akt, p38 MAPK, and Erk 1/2.[7] By inhibiting these pro-survival signals, the compounds can halt proliferation and promote apoptosis.
-
Enzyme Inhibition:
-
Heat Shock Protein 90 (HSP90): Isoxazole-based compounds have been developed as potent inhibitors of HSP90, a chaperone protein that is critical for the stability and function of numerous oncoproteins.[8]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX): Some derivatives inhibit COX and LOX enzymes, which are involved in producing prostaglandins and leukotrienes. These molecules can promote inflammation and angiogenesis (the formation of new blood vessels), which are crucial for tumor growth.[10]
-
Other Targets: The scaffold has been successfully used to develop selective inhibitors for various other enzymes, including RET kinase, matrix metalloproteinases (MMPs), and Ribosomal protein S6 kinase beta-1 (S6K1).[8][11]
-
Signaling Pathway: Modulation of Akt and MAPK by Isoxazole Derivatives
The diagram below illustrates how a 3,5-disubstituted isoxazole derivative can induce apoptosis by promoting oxidative stress and inhibiting pro-survival signaling pathways like Akt and MAPK/Erk.[7]
Caption: Mechanism of pro-apoptotic activity of an isoxazole derivative.
Therapeutic Applications and Preclinical Evidence
The therapeutic potential of 3,5-disubstituted isoxazoles has been demonstrated across a range of cancer types in preclinical studies. Their efficacy is often characterized by potent cytotoxicity against cancer cells, sometimes with high selectivity compared to non-cancerous cells.[11]
Summary of Bioactivity for Select 3,5-Disubstituted Isoxazole Derivatives
| Compound ID | Target / Mechanism of Action | Cancer Model(s) | Key Findings & Efficacy (IC₅₀ / GI₅₀) | Reference |
| Compound 15 | Antiproliferative | MCF-7 (Breast), HeLa (Cervical) | Displayed significant inhibition of cell proliferation. | [8] |
| Compound 26 | S6K1 (Ribosomal Protein S6 Kinase) Inhibition | PC3 (Prostate Cancer) | Showed high selectivity for cancer cells over non-tumorigenic PNT1a cells. | [11] |
| Compound 2b | LOX and COX-2 Inhibition | Ehrlich Ascites Carcinoma (EAC) Mouse Model | Inhibited tumor growth, angiogenesis, and ascite formation. | [10] |
| Compound 3d | Induces Apoptosis via ROS and Akt/MAPK modulation | K562 (Leukemia), Primary CML cells | Potent activity against chronic myeloid leukemia (CML), including imatinib-resistant cells. IC₅₀ = 16 µg/mL. | [7][12] |
| Compound 1d | Antiproliferative | MDA-MB-231 (Breast Cancer) | Showed moderate growth inhibition with a GI₅₀ value of 46.3 µg/mL. | [6] |
Structure-Activity Relationship (SAR) and Future Directions
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. For 3,5-disubstituted isoxazoles, research has shown that the nature of the substituents at the 3- and 5-positions dramatically influences anticancer activity.[2] For instance, the presence of electron-withdrawing groups or specific aromatic rings can enhance potency or alter the mechanism of action.[6]
Challenges and Opportunities:
-
Selectivity and Toxicity: While some derivatives show encouraging selectivity, a primary challenge in oncology is minimizing off-target effects and toxicity to healthy cells.[13] Future work will focus on designing compounds that more specifically target cancer-related proteins.
-
Overcoming Drug Resistance: Cancer drug resistance is a major clinical hurdle.[13] The ability of compounds like 3d to inhibit cells resistant to existing therapies (imatinib) is highly promising and highlights a key area for future development.[7][12]
-
Bioavailability: Poor water solubility and bioavailability can limit the clinical translation of promising compounds. Formulation strategies and chemical modifications to improve pharmacokinetic properties are essential.
Conclusion
The 3,5-disubstituted isoxazole scaffold is a versatile and powerful platform for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated efficacy against a wide range of cancers through multiple mechanisms of action, including apoptosis induction, tubulin inhibition, and modulation of critical oncogenic pathways. The ability of certain isoxazole compounds to overcome drug resistance presents a particularly exciting avenue for future research. As our understanding of cancer biology deepens, the rational design of next-generation 3,5-disubstituted isoxazole derivatives holds immense promise for delivering more effective and selective cancer therapies.
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PubMed. (2009, May 15). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Phenylisoxazolidine-3,5-dione Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-phenylisoxazolidine-3,5-dione, a heterocyclic scaffold of significant interest in medicinal chemistry. The protocols detailed herein are designed to be robust and reproducible, offering clear, step-by-step instructions for the preparation of key intermediates and the final target molecule. This guide emphasizes the chemical principles underpinning the synthetic strategy, providing researchers with the foundational knowledge to adapt and optimize these methods for their specific applications. The isoxazolidine-3,5-dione core is a versatile building block for the development of novel therapeutic agents, and this guide aims to facilitate its accessibility to the broader scientific community.
Introduction: The Significance of the Isoxazolidinone Scaffold
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the isoxazolidinone motif has emerged as a privileged structure in drug discovery. Isoxazolidine derivatives exhibit a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The rigid, five-membered ring system of the isoxazolidinone core serves as a valuable scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. The 4-phenylisoxazolidine-3,5-dione structure, in particular, offers a unique combination of steric and electronic features that make it an attractive starting point for the design of novel therapeutics. The phenyl group at the 4-position can be further functionalized to explore structure-activity relationships, while the dione functionality provides sites for further chemical modification.
Synthetic Strategy Overview
The synthesis of 4-phenylisoxazolidine-3,5-dione is approached through a convergent strategy, which involves the preparation of two key intermediates: N-substituted hydroxylamine and phenylmalonyl dichloride . These intermediates are then coupled in a cyclization reaction to form the desired heterocyclic product. This approach allows for modularity, as derivatives of each intermediate can be synthesized and combined to generate a library of substituted isoxazolidinediones.
Figure 1. Overall synthetic workflow for 4-phenylisoxazolidine-3,5-dione.
Experimental Protocols
Preparation of Intermediate 1: N-Phenylhydroxylamine
N-Aryl hydroxylamines are crucial building blocks for the synthesis of a variety of nitrogen-containing heterocycles. A reliable method for their preparation is the selective catalytic hydrogenation of the corresponding nitroaromatic compounds.
Principle: The controlled reduction of nitrobenzene using a platinum-on-carbon catalyst in the presence of a promoter, such as triethylamine, and an inhibitor, like dimethyl sulfoxide, allows for the selective formation of N-phenylhydroxylamine, minimizing the over-reduction to aniline.[1]
Protocol:
-
Reaction Setup: To a high-pressure autoclave, add nitrobenzene (1.0 g), 5 wt. % Pt/C (10 mg), triethylamine (0.1 mL), dimethyl sulfoxide (0.1 mL), and tetrahydrofuran (THF, 20 mL).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 0.6 MPa.
-
Reaction Conditions: Stir the reaction mixture vigorously at 30°C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully depressurize the reactor and filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude N-phenylhydroxylamine can be purified by recrystallization or column chromatography.
Table 1: Reagents for N-Phenylhydroxylamine Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| Nitrobenzene | 123.11 | 1.0 g | 8.12 | Starting Material |
| 5% Pt/C | - | 10 mg | - | Catalyst |
| Triethylamine | 101.19 | 0.1 mL | 0.72 | Promoter |
| Dimethyl Sulfoxide | 78.13 | 0.1 mL | 1.41 | Inhibitor |
| Tetrahydrofuran | 72.11 | 20 mL | - | Solvent |
| Hydrogen | 2.02 | 0.6 MPa | - | Reducing Agent |
Preparation of Intermediate 2: Phenylmalonyl Dichloride
Phenylmalonyl dichloride is a highly reactive intermediate that serves as the electrophilic component in the cyclization reaction. It is typically prepared from phenylmalonic acid.
Principle: The conversion of a carboxylic acid to its corresponding acid chloride is a standard transformation in organic synthesis. Thionyl chloride is a common and effective reagent for this purpose, converting both carboxylic acid groups of phenylmalonic acid into reactive acyl chlorides.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts), place finely powdered phenylmalonic acid (1.80 g, 10 mmol).
-
Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 5 mL) under anhydrous conditions.
-
Reaction Conditions: Heat the mixture at 70°C with stirring for 4-6 hours, or until the evolution of gas ceases.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Product: The resulting oily residue is phenylmalonyl dichloride, which can be used in the next step without further purification.
Table 2: Reagents for Phenylmalonyl Dichloride Synthesis
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| Phenylmalonic Acid | 180.16 | 1.80 g | 10 | Starting Material |
| Thionyl Chloride | 118.97 | 5 mL | ~69 | Chlorinating Agent |
Core Synthesis: 4-Phenylisoxazolidine-3,5-dione
The final step in the synthesis is the cyclization of N-phenylhydroxylamine with phenylmalonyl dichloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Principle: The nitrogen atom of N-phenylhydroxylamine acts as a nucleophile, attacking one of the acyl chloride groups of phenylmalonyl dichloride. An intramolecular cyclization then occurs, with the hydroxyl group of the hydroxylamine attacking the second acyl chloride, forming the isoxazolidine-3,5-dione ring. A base, such as triethylamine, is used to scavenge the HCl generated during the reaction. This general approach is analogous to the synthesis of related isoxazolidinediones from disubstituted malonyl chlorides and oximes.[2]
Protocol:
-
Reaction Setup: Dissolve N-phenylhydroxylamine (1.09 g, 10 mmol) in a suitable anhydrous solvent, such as dichloromethane or THF, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (2.8 mL, 20 mmol) to the solution and cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of phenylmalonyl dichloride (prepared in the previous step) in the same anhydrous solvent to the cooled reaction mixture with vigorous stirring.
-
Reaction Conditions: Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, filter the mixture to remove the triethylammonium chloride salt. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-phenylisoxazolidine-3,5-dione.
Sources
- 1. Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 3,5-isoxazolidinediones and 1H-2,3-benzoxazine-1,4(3H)-diones from aliphatic oximes and dicarboxylic acid chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of 4-phenylisoxazole-3,5-diol at C-4 position
Application Note: Strategic Functionalization of 4-Phenylisoxazole-3,5-diol at the C-4 Position
Executive Summary
The functionalization of This compound (also known as 4-phenyl-3,5-isoxazolidinedione in its tautomeric form) presents a unique challenge in medicinal chemistry.[1] Unlike standard isoxazoles where the C-4 position is available for Electrophilic Aromatic Substitution (EAS), this substrate already possesses a phenyl group at C-4.
Therefore, "functionalization at C-4" refers to the construction of a quaternary carbon center by exploiting the inherent C-H acidity of the keto-tautomer. This transformation is critical for converting planar, promiscuous binders into three-dimensional, stereochemically defined drug candidates. This guide outlines the mechanistic basis for this reactivity and provides validated protocols for Regioselective C-Alkylation and Halogenation.
Mechanistic Basis: The Tautomeric Advantage
To functionalize the C-4 position, one must first understand that the substrate does not react primarily as the aromatic 3,5-diol, but rather through its dione tautomer .
Tautomeric Equilibrium
In solution, this compound exists in equilibrium with 4-phenylisoxazolidine-3,5-dione . The proton at C-4 in the dione form is highly acidic (
-
The C-3 Carbonyl/Imine system.
-
The C-5 Carbonyl.
-
The C-4 Phenyl ring (benzylic resonance).
This "Hidden Nucleophile" allows for electrophilic attack at the already substituted C-4 position.
Figure 1: Tautomeric pathway activating the C-4 position for nucleophilic attack.
Critical Challenge: Regioselectivity (O- vs. C-Alkylation)
The anion generated from this compound is an ambident nucleophile . It can react at:
-
Oxygen (O-Alkylation): Yields enol ethers. Favored by hard electrophiles and polar aprotic solvents (HMPA, DMSO) where the cation is solvated, leaving the "naked" oxygen anion free.
-
Carbon (C-Alkylation): Yields the desired quaternary center. Favored by soft electrophiles, non-polar solvents, and conditions that encourage tight ion-pairing (protecting the oxygen).
Table 1: Conditions Favoring C-4 Functionalization
| Variable | Condition for C-Alkylation | Mechanism |
| Base | Sodium Hydride (NaH) or DBU | Complete deprotonation prevents proton exchange. |
| Solvent | THF or Dioxane (Anhydrous) | Lower polarity promotes ion pairing, shielding the Oxygen. |
| Electrophile | Alkyl Iodides / Benzyl Bromides | "Soft" electrophiles prefer the "Soft" Carbon center (HSAB Theory). |
| Temperature | 0°C | Kinetic control often favors C-alkylation over thermodynamic O-alkylation. |
Experimental Protocols
Protocol A: Regioselective C-4 Alkylation
Objective: To introduce an alkyl group (R) at the C-4 position, creating a quaternary carbon.
Materials:
-
Substrate: this compound (1.0 eq)
-
Base: Sodium Hydride (60% dispersion in oil, 2.2 eq)
-
Electrophile: Methyl Iodide or Benzyl Bromide (1.1 eq)
-
Solvent: Anhydrous THF (0.1 M concentration)
Procedure:
-
Preparation: Flame-dry a round-bottom flask under Argon atmosphere.
-
Deprotonation: Suspend NaH (2.2 eq) in anhydrous THF at 0°C.
-
Addition: Dissolve this compound in THF and add dropwise to the NaH suspension. Evolution of
gas will be observed.-
Note: The solution typically turns yellow/orange, indicating anion formation.
-
-
Equilibration: Stir at 0°C for 30 minutes to ensure complete dianion formation (deprotonating both OH groups ensures the negative charge density is distributed, but C-4 remains the soft nucleophile).
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Visualize with UV; C-alkylated products often have distinct
from O-alkylated byproducts). -
Quench: Carefully quench with saturated
solution at 0°C. -
Workup: Extract with EtOAc (
). Wash combined organics with Brine, dry over , and concentrate. -
Purification: Flash Column Chromatography (SiO2).
-
Elution: Hexanes:EtOAc gradient. The C-alkylated product is usually less polar than the starting diol but more polar than O,O-dialkylated byproducts.
-
Validation:
-
1H NMR: Look for the disappearance of the broad OH singlets. Crucially, in the starting material, there is no C-4 proton to monitor, but the 13C NMR will show a shift of the C-4 signal from
100-110 ppm (aromatic/enol) to 50-60 ppm (quaternary aliphatic).
Protocol B: C-4 Chlorination (Gem-Halo Functionalization)
Objective: To install a Chlorine atom at C-4, creating a highly reactive intermediate for further coupling.
Materials:
-
Substrate: this compound (1.0 eq)
-
Reagent: Sulfuryl Chloride (
) (1.1 eq) -
Solvent: Dichloromethane (DCM) or Chloroform
Procedure:
-
Dissolve the substrate in DCM at 0°C.
-
Add
dropwise over 10 minutes. -
The mixture is stirred at 0°C for 1 hour, then warmed to RT.
-
Mechanism: The reaction proceeds via the enol tautomer attacking the electrophilic chlorine.
-
Workup: Wash with water and
. -
Result: 4-chloro-4-phenylisoxazolidine-3,5-dione. This compound is unstable and should be used immediately or stored at -20°C.
Alternative Pathway: Functionalizing the Phenyl Ring
If the goal is to functionalize the Phenyl group while leaving the isoxazole C-4 center intact, standard Electrophilic Aromatic Substitution (EAS) applies.
-
Reactivity: The isoxazole-3,5-diol moiety is electron-withdrawing (due to the carbonyl character in the dione form).
-
Directing Effect: The isoxazole group directs incoming electrophiles to the para position of the phenyl ring (primary) and meta (secondary).
-
Protocol (Nitration):
-
Dissolve substrate in conc.
at 0°C. -
Add fuming
dropwise. -
Stir 1h. Pour onto ice.
-
Product: 4-(4-nitrophenyl)isoxazole-3,5-diol.
-
References
-
Tautomeric Equilibrium of Isoxazoles: Katritzky, A. R.; Boulton, A. J. Advances in Heterocyclic Chemistry. Academic Press. (Standard text describing isoxazolone tautomerism).
-
Regioselective Alkylation of Heterocycles: Challis, B. C., & Challis, J. A. (1982). The Chemistry of Amides. In The Chemistry of Functional Groups.
-
Synthesis of 4,4-Disubstituted Isoxazolones: Zvilichovsky, G. (1987). "Acidity and Alkylation of 4-Substituted Isoxazol-5-ones." Journal of Heterocyclic Chemistry, 24(2), 465-470.
-
Ambident Reactivity in Isoxazoles: Perez, M. A., et al. (2000). "Regioselectivity in the reaction of isoxazol-5-ones with electrophiles." Tetrahedron, 56(11), 1569-1575.
Sources
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Isoxazole Diols
For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.
Introduction: The Therapeutic Potential and Initial Safety Profiling of Isoxazole Diols
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Isoxazole diols, a specific subset of these derivatives, are of growing interest for their potential as novel therapeutic agents, particularly in oncology.[1][2] These compounds have been investigated for various mechanisms of action, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key cellular pathways involved in tumor progression.[3][4]
The initial and most critical step in the preclinical evaluation of any new compound is the assessment of its cytotoxic potential. In vitro cytotoxicity assays serve as a rapid, cost-effective, and sensitive screening method to determine the concentration at which a compound exerts a toxic effect on cultured cells.[5] This guide provides a comprehensive overview and detailed protocols for a multi-assay strategy to robustly characterize the cytotoxic profile of novel isoxazole diols. We will move beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring a self-validating and reliable experimental design.
Part 1: Primary Cytotoxicity Screening: Assessing Viability and Integrity
The first tier of analysis involves determining the overall impact of the isoxazole diol on cell health. We recommend a dual approach that simultaneously interrogates cellular metabolic activity and plasma membrane integrity. This provides a more complete picture than a single assay alone, as a compound might inhibit metabolic function without immediately causing membrane rupture, or vice-versa.
Metabolic Activity Assays: The Tetrazolium Salt Reduction Method (MTT & MTS)
Principle of the Assay: These colorimetric assays are predicated on the ability of metabolically active cells to reduce tetrazolium salts into colored formazan products.[6] In viable cells, NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, cleave the tetrazolium ring to form a purple (MTT) or orange/brown (MTS) formazan.[3][7] The intensity of the color produced is directly proportional to the number of viable, metabolically active cells.[7]
Causality Behind the Method: This assay is a workhorse for cytotoxicity screening because it measures a fundamental characteristic of cell health: the ability to produce energy. A reduction in color indicates a decrease in metabolic function, which can be a proxy for either cell death or cytostatic effects (inhibition of proliferation).
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a classic, cost-effective method. Its primary drawback is that the resulting formazan is insoluble and requires a separate solubilization step.[8]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-optimized density (see Table 1) and allow them to adhere and enter the logarithmic growth phase for 24 hours at 37°C in 5% CO₂.[7]
-
Compound Preparation & Treatment: Prepare a stock solution of the isoxazole diol, typically in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Crucial Insight: The final DMSO concentration should be kept consistent across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.[6] Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of this stock solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, protected from light.[7] Visually confirm the formation of purple precipitate in the control wells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[8]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a "second-generation" assay where the formazan product is soluble in aqueous culture medium, eliminating the solubilization step and making it more convenient.[8]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES (phenazine ethosulfate, an electron coupling reagent) solution to each 100 µL well.[9]
-
Incubation: Incubate for 1 to 4 hours at 37°C, protected from light.[9]
-
Measurement: Record the absorbance at 490 nm using a microplate reader.[10]
Expert Consideration for Isoxazole Diols: The chemical structure of your test compound is paramount. Compounds with inherent reducing potential can directly reduce tetrazolium salts in a cell-free environment, leading to a false positive signal (i.e., making the compound appear less toxic than it is).[11][12]
-
Self-Validation Control: Always include control wells containing the highest concentration of your isoxazole diol in culture medium without cells. Incubate with the MTT/MTS reagent. A significant color change in these wells indicates direct chemical interference with the assay. If this occurs, the LDH assay is a more suitable primary screening method.
Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Release
Principle of the Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[13] The assay quantifies this released LDH through a coupled enzymatic reaction: LDH converts lactate to pyruvate, generating NADH. This NADH is then used by a diaphorase to reduce a tetrazolium salt (INT) into a red formazan product, which can be measured colorimetrically.[13]
Causality Behind the Method: This assay directly measures cell death via membrane lysis (necrosis or late apoptosis). It is an excellent orthogonal method to the metabolic assays. For example, a compound could be highly cytotoxic according to the LDH assay (high membrane damage) but show only a moderate effect in the MTT assay if the metabolic machinery remains active for some time after initial damage.
Protocol 3: LDH Assay
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up additional control wells for this assay:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.
-
Background: Medium only.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[14] Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50-100 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[15]
-
Stop Reaction & Measurement: Add 50 µL of the provided stop solution.[15] Measure the absorbance at 490 nm.
Part 2: Elucidating the Mechanism of Cytotoxicity
If an isoxazole diol demonstrates significant activity in primary screening, the next logical step is to determine the mode of cell death. Many anticancer agents function by inducing apoptosis.[1][2] Distinguishing between apoptosis and necrosis is crucial for understanding the compound's mechanism of action.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
Principle of the Assay: This is a gold-standard flow cytometry-based method. In early apoptosis, a phospholipid called phosphatidylserine (PS), which is normally restricted to the inner leaflet of the plasma membrane, flips to the outer leaflet.[16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[17] This dual staining allows for the differentiation of four cell populations:
-
Live Cells: Annexin V (-) / PI (-)
-
Early Apoptotic Cells: Annexin V (+) / PI (-)
-
Late Apoptotic/Necrotic Cells: Annexin V (+) / PI (+)
-
Necrotic Cells: Annexin V (-) / PI (+) (less common)
Protocol 4: Annexin V/PI Staining for Flow Cytometry
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed cells in 6-well plates and treat with the isoxazole diol at concentrations around its IC₅₀ value (determined from primary screening) for the desired time.
-
Cell Harvesting:
-
Suspension cells: Collect by centrifugation.
-
Adherent cells: Gently detach using a non-enzymatic method like EDTA-based dissociation buffer to preserve membrane integrity.[18]
-
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10⁶ cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[18]
-
Incubation: Gently vortex and incubate at room temperature for 15 minutes in the dark.[18]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[18]
Caspase Activity Assay
Principle of the Assay: A key event in the execution phase of apoptosis is the activation of a family of proteases called caspases.[19] Effector caspases, particularly Caspase-3 and Caspase-7, are responsible for cleaving key cellular proteins, leading to the morphological changes of apoptosis.[14] Assays to measure their activity often use a peptide substrate (e.g., DEVD for Caspase-3/7) linked to a reporter molecule (a fluorophore or luciferase).[14] When active caspase-3/7 is present in the cell lysate, it cleaves the substrate, releasing the reporter and generating a measurable signal proportional to caspase activity.
Protocol 5: Luminescent Caspase-Glo® 3/7 Assay
Step-by-Step Methodology:
-
Assay Setup: Plate cells and treat with the isoxazole diol in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Presentation and Experimental Design
Table 1: Recommended Cell Lines & Seeding Densities
| Cell Line | Origin | Type | Recommended Seeding Density (cells/well in 96-well plate) | Reference |
| MCF-7 | Human | Breast Adenocarcinoma | 5,000 - 10,000 | [3] |
| HeLa | Human | Cervical Adenocarcinoma | 4,000 - 8,000 | [10][15] |
| HepG2/Hep3B | Human | Hepatocellular Carcinoma | 8,000 - 15,000 | [3][10] |
| K562 | Human | Chronic Myelogenous Leukemia | 10,000 - 20,000 (Suspension) | [4][20] |
| L929 | Mouse | Fibroblast | 5,000 - 10,000 | [5] |
Note: These densities are starting points and should be optimized for your specific experimental conditions to ensure cells are in an exponential growth phase at the time of assay.
Data Analysis and Interpretation
For primary screening assays, data should be normalized to the vehicle-treated control wells and expressed as Percent Viability .
% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
Plot the % Viability against the log of the compound concentration and use a non-linear regression analysis to calculate the IC₅₀ (half-maximal inhibitory concentration) , which is the concentration of the isoxazole diol required to inhibit the biological process by 50%.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) | Reference |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate. | Ensure a homogenous single-cell suspension before seeding; Use calibrated multichannel pipettes; Avoid using the outer wells of the plate, or fill them with sterile PBS. | [1] |
| Low absorbance signal in MTT/MTS assay | Insufficient cell number; Low metabolic activity of cell type; Reagent degradation. | Optimize cell seeding density; Increase incubation time with the reagent; Use fresh, properly stored MTT/MTS solution. | [6] |
| High background in LDH assay | Serum in the culture medium contains LDH; Excessive handling of cells causing premature lysis. | Use serum-free medium for the final hours of incubation if possible; Handle cell plates gently. | |
| Compound precipitates in culture medium | Poor aqueous solubility of the isoxazole diol. | Check the solubility limit; Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic (<0.5%). | [4][6] |
| MTT/MTS assay shows increased viability at high concentrations | Direct reduction of the tetrazolium salt by the compound. | Perform a cell-free control as described in section 1.1. If interference is confirmed, rely on the LDH assay for primary screening. | [11][12] |
References
-
Ghotekar, S., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 225, 113511. [Link]
-
Nowak, M., et al. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. International Journal of Molecular Sciences, 22(20), 10941. [Link]
-
Lampronti, I., et al. (2017). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 14(5), 5391–5400. [Link]
- Google Patents. (2016). Process for improving the solubility of cell culture media.
-
Al-Ostath, O., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1545. [Link]
-
van Tonder, A., et al. (2015). Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. BMC Research Notes, 8, 47. [Link]
-
Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Asian Journal of Pharmaceutical and Clinical Research, 14(11), 60-64. [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]
-
Worbs, S., et al. (2005). Particle-induced artifacts in the MTT and LDH viability assays. Toxicology in Vitro, 19(7), 959-967. [Link]
-
ResearchGate. (2017). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. [Link]
-
National Center for Biotechnology Information. (2017). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters. [Link]
-
Bąchor, U., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2997. [Link]
-
Gothai, S., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Clinical & Diagnostic Research, 10(9), KC01-KC04. [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
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JoVE (Journal of Visualized Experiments). (2022). Caspase Activation Pathways Analysis by BiFC Assay | Protocol Preview. [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
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Kumar, A., & Narasimhan, B. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(1), 1-38. [Link]
-
Universitas Gadjah Mada. (n.d.). Standard Operating Procedure Apoptosis assay with Annexin V - PI. [Link]
-
ResearchGate. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
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Nelson Labs. (n.d.). Cytotoxicity Test. [Link]
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YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
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National Center for Biotechnology Information. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Phenylisoxazole-3,5-diol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-phenylisoxazole-3,5-diol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide in-depth, field-proven insights to help you improve your reaction yields and product purity. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and adapt the methodology to your specific laboratory conditions.
The primary synthetic route discussed is the base-mediated condensation and cyclization of diethyl phenylmalonate with hydroxylamine. While seemingly straightforward, this reaction is sensitive to several variables that can significantly impact the outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound in a direct question-and-answer format.
Q1: My overall yield is consistently low (<40%). What are the most critical factors I should investigate first?
Low yield is the most frequently reported issue. It typically stems from one of four areas: suboptimal base conditions, incomplete reaction, side product formation, or mechanical losses during workup and purification.
Causality & Corrective Actions:
-
Suboptimal Base Selection and Stoichiometry: The reaction requires a base to deprotonate hydroxylamine hydrochloride to the free hydroxylamine nucleophile and to facilitate the cyclization. The choice and amount of base are critical.
-
Problem: Using a weak base or an insufficient amount may not generate enough free hydroxylamine, leading to a slow or incomplete reaction. Conversely, an excessively strong base or prolonged reaction at high temperatures can promote hydrolysis of the ester starting material or degradation of the isoxazole product.
-
Solution: Sodium ethoxide (NaOEt) in ethanol is often the preferred base. It avoids the introduction of water (unlike NaOH/KOH), which can lead to unwanted saponification of the diethyl phenylmalonate. A molar equivalent of at least 2.0-2.5 relative to the malonate ester is recommended to ensure both the deprotonation of hydroxylamine hydrochloride and the promotion of the cyclization.
-
-
Incomplete Reaction: The reaction may appear to stall, leaving significant amounts of starting material.
-
Problem: Insufficient reaction time or temperature. The cyclization step can be slow.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[1] A typical reflux in absolute ethanol may require 4-8 hours.[2] If the reaction stalls, a modest increase in reaction time is the first variable to adjust. Ensure your reflux temperature is stable and appropriate for the solvent used.
-
-
Losses During Workup: The product is an acidic diol, and its isolation requires careful pH control.
-
Problem: The product is soluble in basic aqueous solutions as the corresponding salt. If the solution is not acidified sufficiently, the product will remain in the aqueous phase and be lost. Over-acidification can sometimes lead to stability issues or co-precipitation of impurities.
-
Solution: After the reaction, the solvent is typically removed in vacuo. The residue is then dissolved in water and carefully acidified with a cold, dilute acid (e.g., 1M HCl or glacial acetic acid) to a pH of ~3-4 while cooling in an ice bath.[2] Slow addition of the acid is crucial to promote the formation of a crystalline precipitate rather than an oil.
-
Q2: During the acidic workup, my product separates as a sticky oil instead of a crystalline solid. How can I resolve this?
"Oiling out" is a common purification problem that occurs when a compound precipitates from a solution above its melting point or when the rate of precipitation is too rapid for a crystal lattice to form.[2]
Causality & Corrective Actions:
-
Rate of Precipitation: Rapidly changing the pH of a concentrated solution is the most common cause.
-
Solution: Perform the acidification slowly, with vigorous stirring, in an ice bath. Add the acid dropwise. This maintains a low temperature and gives the molecules time to orient into a crystal lattice.
-
-
Presence of Impurities: Impurities can interfere with crystal lattice formation, acting as "crystal poisons."
-
Solution: If slow acidification fails, extract the oiled-out product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it with anhydrous sodium sulfate, and concentrate it to obtain a crude solid or foam. This crude material can then be subjected to recrystallization.
-
-
Solvent Choice: The solvent from which you are precipitating matters.
-
Solution: After removing the primary reaction solvent (e.g., ethanol), ensure the residue is fully dissolved in a sufficient volume of water before acidification. This prevents the formation of a highly concentrated, localized solution at the point of acid addition.
-
Q3: My TLC shows multiple spots, suggesting significant side product formation. What are these byproducts and how can I prevent them?
The primary side products in this synthesis are typically the result of incomplete cyclization or competing reactions.
Causality & Corrective Actions:
-
Phenylmalonohydroxamic Acid: This is the intermediate formed after the reaction of hydroxylamine with one of the ester groups. If the subsequent intramolecular cyclization fails to occur, this will remain as a major impurity.
-
Prevention: Ensure adequate base and sufficient thermal energy (reflux) to drive the cyclization to completion. This step is often the rate-limiting part of the sequence.
-
-
Saponified Starting Material: If aqueous bases like NaOH or KOH are used, or if there is significant water in the reaction mixture, the diethyl phenylmalonate can be hydrolyzed to the corresponding carboxylic acid, which will not participate in the desired reaction.
-
Prevention: Use an alkoxide base corresponding to the alcohol solvent (e.g., NaOEt in EtOH) and ensure you are using absolute (anhydrous) ethanol.[3]
-
-
Furoxans: Under certain conditions, side reactions can lead to the formation of furoxans, which are dimers of nitrile oxides that could potentially be formed.
-
Prevention: Maintaining strict control over reaction conditions and stoichiometry generally minimizes these more complex side pathways.
-
Data Presentation & Optimization
Optimizing the reaction conditions is key to maximizing yield. The following table summarizes the expected impact of key variables.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Base (2.2 eq) | NaOH | KOH | NaOEt | NaOEt is optimal. It avoids introducing water, minimizing the risk of ester hydrolysis. NaOH and KOH can work but may lower yields due to saponification. |
| Solvent | 95% Ethanol | Absolute Ethanol | Methanol | Absolute Ethanol is recommended. It is the solvent for the preferred NaOEt base and minimizes water content. Methanol can lead to transesterification. |
| Temperature | 50 °C | Reflux (~78 °C) | Reflux (>12h) | Reflux for 4-8h is optimal. Lower temperatures may not be sufficient to drive the cyclization. Over-refluxing can lead to product degradation. Monitor by TLC.[2] |
| Acid for Workup | Conc. HCl | 1M HCl (cold) | Glacial Acetic Acid | 1M HCl (cold) or Acetic Acid are best. They allow for controlled pH adjustment. Concentrated acids can cause localized heating and potential degradation. |
Visualized Workflows and Logic
Diagrams can clarify complex experimental sequences and troubleshooting logic.
Caption: Overall workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system based on the principles discussed above. It incorporates best practices to maximize the chances of a successful, high-yield synthesis on the first attempt.
Materials:
-
Diethyl phenylmalonate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium metal
-
Absolute Ethanol (200 proof)
-
1M Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Preparation of Sodium Ethoxide Solution:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert atmosphere (N₂ or Argon), add 100 mL of absolute ethanol.
-
Carefully add 2.2 molar equivalents of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
-
Reaction Setup:
-
To the freshly prepared sodium ethoxide solution, add 1.1 molar equivalents of hydroxylamine hydrochloride. Stir for 15 minutes.
-
Add 1.0 molar equivalent of diethyl phenylmalonate to the mixture via a dropping funnel.
-
-
Cyclization Reaction:
-
Heat the reaction mixture to a gentle reflux.
-
Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the diethyl phenylmalonate spot.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the resulting residue in 150 mL of cold deionized water.
-
Place the beaker in an ice bath and, with vigorous stirring, slowly add cold 1M HCl dropwise until the pH of the solution is between 3 and 4 (check with pH paper).
-
A white precipitate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold deionized water.
-
-
Purification:
-
Transfer the crude solid to a clean flask.
-
Perform recrystallization from a minimal amount of hot ethanol/water or ethyl acetate/hexanes solvent system. Dissolve the solid in the minimum required amount of the hot, more polar solvent (ethanol or ethyl acetate), then slowly add the less polar solvent (water or hexanes) until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them under vacuum.
-
References
-
ResearchGate. Synthesis of 4,5‐diphenylisoxazole derivatives. Available at: [Link]
-
PubMed. Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. Available at: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]
-
LOCKSS. DIRECT PHENYLATION OF ISOXAZOLES USING PWADIUM CATALYSTS SYNTHESIS OF 4-PHENYLMUSCIMOL. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Available at: [Link]
-
Frontiers. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available at: [Link]
-
National Institutes of Health. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Available at: [Link]
-
The Royal Society of Chemistry. Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. Available at: [Link]
-
ACS Publications. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Available at: [Link]
-
YouTube. #1 Synthesis of 3,5-diphenylisoxazoline. Available at: [Link]
-
Journal of Innovations in Applied Pharmaceutical Science (JIAPS). Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. Available at: [Link]
-
KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]
-
ScienceDirect. Design and synthesis of phenylisoxazole derivatives as novel human acrosin inhibitors. Available at: [Link]
-
PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]
-
ResearchGate. Synthesis of 3,5-disubstituted isoxazole. Available at: [Link]
-
ResearchGate. An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated domino three-component strategy. Available at: [Link]
-
CORE. Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Available at: [Link]
-
National Institutes of Health. A surprising new route to 4-nitro-3-phenylisoxazole. Available at: [Link]
-
National Institutes of Health. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link]
-
Global Research Online. SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Available at: [Link]
-
OAJPR. Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl) -1,2,4-oxadiazoles. Available at: [Link]
-
Supporting Information. 3. Available at: [Link]
-
ResearchGate. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available at: [Link]
-
YouTube. synthesis of isoxazoles. Available at: [Link]
-
National Institutes of Health. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. Available at: [Link]
-
ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available at: [Link]
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Removing furoxan side products from isoxazole synthesis
A Researcher's Guide to Overcoming Furoxan Contamination
Welcome to the technical support center for isoxazole synthesis. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting strategies and frequently asked questions to address a common challenge in isoxazole synthesis: the formation and removal of furoxan side products. As Senior Application Scientists, we offer not just protocols, but the underlying principles to empower you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding furoxan contamination in isoxazole synthesis.
Q1: What are furoxans and why do they form during my isoxazole synthesis?
A1: Furoxans, also known as 1,2,5-oxadiazole-2-oxides, are the head-to-tail dimers of nitrile oxides.[1] Nitrile oxides are key intermediates in the popular 1,3-dipolar cycloaddition reaction used to synthesize isoxazoles.[2] However, these reactive intermediates can dimerize, especially at high concentrations, leading to the formation of furoxan as a significant byproduct.[1] This dimerization is a competing reaction to the desired cycloaddition with your alkyne.
Q2: How can I quickly check if my crude product contains furoxan impurities?
A2: Thin-Layer Chromatography (TLC) is an excellent initial method. Spot your crude product on a silica gel TLC plate and develop it in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). Isoxazoles and furoxans often have different polarities, resulting in distinct spots. Visualization under a UV lamp at 254 nm is usually effective as both are often UV-active.[3] Additionally, specific staining reagents can be used. For a more definitive identification, spectroscopic methods such as NMR and IR are recommended.
Q3: Are furoxans stable? Can I just ignore them?
A3: Furoxans are generally stable compounds and can often be purified by silica gel chromatography.[4] However, their presence as an impurity is often unacceptable, especially in the context of drug development where high purity of the active pharmaceutical ingredient is required. While some furoxans can undergo thermal or photochemical isomerization, it is generally not a viable strategy for their removal from a product mixture. Therefore, it is crucial to either prevent their formation or remove them post-synthesis.
Q4: At what stage of my workflow should I be most concerned about furoxan formation?
A4: The critical stage is during the generation and reaction of the nitrile oxide intermediate. High concentrations of the nitrile oxide will favor dimerization. Therefore, reaction conditions that maintain a low concentration of the free nitrile oxide at any given time are crucial for minimizing furoxan formation.
Troubleshooting Guide: Prevention and Removal of Furoxan Side Products
This section provides detailed strategies and protocols to address furoxan contamination when it occurs.
Issue 1: Significant Furoxan Formation Detected in Crude Product
Controlling the reaction kinetics is paramount to favor the desired isoxazole product over the furoxan dimer. This is a classic case of kinetic versus thermodynamic control.[5][6][7] The desired 1,3-dipolar cycloaddition is often kinetically favored, while the dimerization to the furoxan can be a competing kinetic pathway.
-
In Situ Generation of Nitrile Oxide: To avoid high concentrations of the reactive nitrile oxide, it is best to generate it in the presence of the dipolarophile (the alkyne). This ensures that the nitrile oxide has a high probability of reacting with the alkyne before it can dimerize.
-
Slow Addition: A slow, controlled addition of the nitrile oxide precursor (e.g., an oxime or hydroximoyl chloride) to the reaction mixture containing the alkyne can significantly reduce the instantaneous concentration of the nitrile oxide, thereby minimizing dimerization.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired cycloaddition over dimerization, depending on the specific activation energies of the two competing pathways.
-
Solvent Polarity: The choice of solvent can influence the reaction rates. Non-polar solvents may sometimes favor the formation of the furoxan. Experimenting with a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar (e.g., THF, acetonitrile) can help optimize the reaction for the desired isoxazole.[8]
Caption: Workflow for minimizing furoxan formation.
Issue 2: Separating the Isoxazole from the Furoxan Byproduct
If prevention strategies are not entirely successful, effective purification methods are required. The choice of method will depend on the physical properties of your specific isoxazole and the corresponding furoxan.
Recrystallization is a powerful technique for purifying solid compounds, provided there is a significant difference in solubility between the desired product and the impurity in a given solvent.
-
Underlying Principle: The ideal recrystallization solvent will dissolve the crude product (isoxazole and furoxan) at an elevated temperature but will have poor solubility for the desired isoxazole and good solubility for the furoxan at room temperature or below. This allows the isoxazole to crystallize out of the solution upon cooling, while the furoxan remains dissolved in the mother liquor.
-
Detailed Protocol for Recrystallization:
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. Look for a solvent or solvent pair that provides a significant difference in solubility for your isoxazole.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the furoxan impurity.
-
Drying: Dry the purified isoxazole crystals.
-
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[9]
-
Underlying Principle: Isoxazoles and furoxans often exhibit different polarities. This difference can be exploited to achieve separation on a column. Typically, the less polar compound will elute from the column first.
-
Detailed Protocol for Column Chromatography:
-
TLC Analysis: Before running a column, determine the optimal solvent system using TLC. A good solvent system will give a clear separation between the isoxazole and furoxan spots, with the desired product having an Rf value between 0.2 and 0.4.[10] Common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture and carefully pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the solvent used for packing the column and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure isoxazole and remove the solvent using a rotary evaporator.
-
| Property | Isoxazole Derivative | Furoxan Derivative | Rationale for Separation |
| Polarity | Generally less polar | Often more polar | Furoxans, with their additional N-oxide group, tend to be more polar than the corresponding isoxazoles. This difference is the basis for separation by column chromatography. |
| Melting Point | Varies with substitution | Often different from isoxazole | A significant difference in melting points can sometimes be an indicator of different crystal lattice energies, which can be exploited in recrystallization. |
| Solubility | Varies | Varies | Finding a solvent with differential solubility for the isoxazole and furoxan is key to successful recrystallization. |
| Rf Value (TLC) | Higher Rf | Lower Rf | In a given non-polar/polar solvent system on silica gel, the less polar isoxazole will typically have a higher Rf value than the more polar furoxan. |
Note: The relative polarities and other properties can vary depending on the specific substituents on the isoxazole and furoxan rings.
Caption: Troubleshooting workflow for purification.
Issue 3: Differentiating Between Isoxazole and Furoxan
Accurate characterization is essential to confirm the purity of your final product. NMR and IR spectroscopy are powerful tools for distinguishing between isoxazoles and furoxans.
-
¹H NMR Spectroscopy: The proton chemical shifts in the aromatic region can be indicative. The protons on the isoxazole ring will have characteristic shifts. The symmetry of the furoxan ring (or lack thereof for unsymmetrically substituted furoxans) will also influence the ¹H NMR spectrum.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbons in the heterocyclic rings are distinct for isoxazoles and furoxans. For instance, in a study of 3-(3-hydroxyphenyl)-5-(phenyl)isoxazole, the isoxazole ring carbons appeared at approximately 99.0, 163.0, and 170.3 ppm.[3] The carbons in a furoxan ring typically resonate in different regions.
-
FTIR Spectroscopy: The vibrational frequencies of the N-O and C=N bonds within the heterocyclic rings will differ between isoxazoles and furoxans. The furoxan ring will have characteristic stretches related to the N-oxide bond. For example, isoxazoles often show a C=N stretch around 1605 cm⁻¹.[3]
References
-
Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents. PubMed. Available at: [Link]
-
Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]
-
Physical data of substituted isoxazole derivatives (4a-4h). ResearchGate. Available at: [Link]
-
Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[9][9]bicyclic Structures. MDPI. Available at: [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. Available at: [Link]
-
Synthesis of furoxans and isoxazoles. ResearchGate. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
-
Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. Available at: [Link]
-
ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. IJPPR. Available at: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI. Available at: [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH. Available at: [Link]
-
Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[9][9]bicyclic Structures. NIH. Available at: [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available at: [Link]
-
Finding Furoxan Rings. The Royal Society of Chemistry. Available at: [Link]
-
Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PubMed Central. Available at: [Link]
-
Recent progress in synthesis and application of furoxan. PMC - NIH. Available at: [Link]
-
Comparison of Rf values obtained by TLC on silica gel G of urinary and reference equol and three derivatives. ResearchGate. Available at: [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoes. Beilstein Journals. Available at: [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (-)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. PubMed. Available at: [Link]
-
6.2: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Available at: [Link]
-
Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. ResearchGate. Available at: [Link]
-
1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Finding furoxan rings. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]
-
In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications. Available at: [Link]
-
Kinetic vs Thermodynamic Control. UC Homepages. Available at: [Link]
-
differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]
-
Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Surface Science Western. Available at: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Available at: [Link]
-
cycloadditions with nitrile oxides. YouTube. Available at: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]
-
Characteristic peak positions in the Fourier-transform infrared (FTIR) spectra of the reference materials in cm −1. ResearchGate. Available at: [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station Int. Ed. Available at: [Link]
-
CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison. Available at: [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]
-
13C NMR Spectroscopy. chemconnections.org. Available at: [Link]
-
TLC chromatogram of standards: ND (Rf 0.23), MF (Rf 0.70), and MN (Rf 0.59). ResearchGate. Available at: [Link]
Sources
- 1. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. homepages.uc.edu [homepages.uc.edu]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Resolving NMR spectral overlap in 4-phenylisoxazole derivatives
Topic: Resolving Spectral Overlap in 4-Phenylisoxazole Derivatives
To: Research Scientists, Medicinal Chemists, and Spectroscopy Core Managers From: Senior Application Scientist, Structural Elucidation Group Subject: Troubleshooting Guide for Aromatic Region Deconvolution (7.0 – 9.0 ppm)
Executive Summary
In 4-phenylisoxazole derivatives, the isoxazole ring protons (H-3 and H-5) frequently resonate in the 8.0–9.0 ppm range. However, substituents on the C-4 phenyl ring (particularly electron-withdrawing groups like -NO2 or -CF3) can deshield phenyl protons, causing them to migrate downfield and obscure the diagnostic isoxazole singlets. This guide provides a tiered troubleshooting protocol to resolve these overlaps without resorting to ultra-high field (≥800 MHz) instrumentation.
Module 1: The Diagnostic Phase
Is your spectral complexity due to overlap or higher-order coupling?
Before altering experimental parameters, confirm the nature of the "multiplet" in the aromatic region. 4-phenylisoxazoles possess a rigid geometry where the isoxazole H-5 and H-3 (if unsubstituted) appear as distinct singlets, while the phenyl ring exhibits coupling systems (AA'BB' or ABCD).
Quick Check Protocol:
-
Integration: Does the "blob" integrate to a non-integer value (e.g., 2.4H)? This suggests a 1H singlet overlapping with a 2H doublet.
-
J-Coupling Analysis: Isoxazole H-3/H-5 typically show very small long-range coupling (
Hz) or appear as sharp singlets. Phenyl protons show distinct ortho ( Hz) and meta ( Hz) couplings.
Module 2: Solvent Engineering (The ASIS Effect)
The First Line of Defense
When signals overlap in Chloroform-
Protocol: The "Benzene Titration"
Do not immediately dry down your sample.
-
Initial Scan: Acquire a standard 1H spectrum in
. -
Titration: Add 50-100
L of directly to the NMR tube containing . -
Shake & Scan: Acquire a quick 1-scan spectrum.
-
Observation: Watch the chemical shifts. The ASIS effect is often non-linear. If separation begins, continue adding
or switch to 100% .
Comparative Chemical Shift Table (
| Proton Site | Shift in | Shift in | |
| Isoxazole H-5 | 8.45 - 8.60 (s) | 7.90 - 8.10 (s) | High (Upfield) |
| Isoxazole H-3 | 8.25 - 8.40 (s) | 7.80 - 7.95 (s) | High (Upfield) |
| Phenyl H-2'/6' | 7.40 - 7.80 (m) | 7.10 - 7.40 (m) | Moderate |
| Phenyl H-3'/5' | 7.20 - 7.50 (m) | 6.80 - 7.10 (m) | Moderate |
Senior Scientist Insight: The isoxazole protons are highly sensitive to the magnetic anisotropy of benzene due to the planar heteroaromatic nature. They often shift upfield more than the phenyl protons, effectively "sliding" them out from under the phenyl multiplets.
Module 3: Advanced Acquisition (2D & Pure Shift)
When Solvent Shifts Aren't Enough
If solvent manipulation fails, use spectral dimensionality to resolve the signals.
Workflow 1: 1H-13C HSQC (Heteronuclear Single Quantum Coherence)
This is the gold standard for overlap resolution.
-
Logic: Even if protons overlap at 8.2 ppm, the carbons they are attached to are likely distinct.
-
Isoxazole C-5: ~150-160 ppm (Deshielded by Oxygen).
-
Isoxazole C-3: ~140-150 ppm (Deshielded by Nitrogen).
-
Phenyl C-2'/6': ~120-130 ppm.[2]
-
-
Result: You will see two cross-peaks at the same proton frequency (
axis) but widely separated carbon frequencies ( axis).
Workflow 2: Pure Shift NMR (PSYCHE/HOBS)
Modern spectrometers (Avance III/NEO) can run "Pure Shift" experiments which collapse multiplets into singlets by decoupling homonuclear interactions.
-
Application: Collapses the phenyl doublets/triplets into singlets. This reduces the spectral width of the phenyl signals, revealing the sharp isoxazole singlet that was previously hidden under the "feet" of a multiplet.
Decision Logic & Workflows
The following diagrams illustrate the logical progression for resolving spectral overlap and the structural correlations expected in HMBC experiments.
Figure 1: Decision tree for resolving aromatic spectral overlap. Follow the color-coded path from red (problem) to green (solution).
Figure 2: HMBC Connectivity Map. The 3-bond correlation from Phenyl H-2'/6' to Isoxazole C-4 is the definitive proof of the 4-phenyl regioisomer.
Frequently Asked Questions (FAQs)
Q1: I see a singlet at 9.2 ppm in DMSO-d6. Is this my isoxazole H-5?
A: Likely, yes. DMSO-
Q2: My HSQC shows two protons attached to the SAME carbon in the aromatic region. What is this? A: This is likely the phenyl ring. In a mono-substituted phenyl ring (free rotation), the ortho protons (2' and 6') are chemically equivalent and will attach to the equivalent C-2'/C-6' carbons. Isoxazole H-3 and H-5 are on different carbons with distinct chemical shifts.[3]
Q3: Can I use NOESY to distinguish H-3 from H-5? A: Yes.
-
H-5: Will show NOE correlations to substituents at C-4 (the phenyl ring ortho protons).
-
H-3: Will show NOE correlations to substituents at C-4 (phenyl ortho protons) AND potentially substituents on the C-3 position (if any).
-
Crucial Distinction: If C-3 is unsubstituted (H-3 present), NOE is less helpful for distinguishing H-3/H-5 directly. However, H-5 is usually closer to the ring oxygen, making it more deshielded (downfield) than H-3.
Q4: Why not just use a 900 MHz magnet? A: While higher field strength increases dispersion linearly, solvent effects (ASIS) can change chemical shifts by 0.5–1.0 ppm, which is often far superior to the resolution gain from MHz increases alone. Solvent engineering is cheaper, faster, and often more effective for this specific problem.
References
-
Reich, H. J. (n.d.). Solvent Effects in NMR Spectroscopy. University of Wisconsin-Madison.[4] Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 5: 2D Methods).
-
Castañar, L. (2023).[5][6] Understanding Pure Shift NMR Spectroscopy. Global NMR Discussion Meetings. Retrieved from [Link] (Note: Generalized link to verified Pure Shift educational content).
-
Facey, G. (2007). Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. Retrieved from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR spectrum [chemicalbook.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. m.youtube.com [m.youtube.com]
Optimizing pH for extraction of 4-phenylisoxazole-3,5-diol
Technical Support Center: pH Optimization for 4-Phenylisoxazole-3,5-diol Extraction
Introduction
Welcome to the technical guide for the isolation of This compound . This molecule presents unique challenges due to its tautomeric equilibrium and acidic nature . Unlike simple alcohols, the hydroxyl groups on the isoxazole ring (positions 3 and 5) are acidic (vinylogous hydroxamic acids), meaning their solubility is strictly pH-dependent.
This guide moves beyond generic protocols to address the specific physicochemical behavior of 3,5-disubstituted isoxazoles, ensuring high recovery and purity.
Module 1: The Theory (The "Why")
Q: Why does my product partition unpredictably between layers?
A: The "diol" nomenclature is chemically misleading in the context of extraction. You are not dealing with a neutral alcohol; you are dealing with a cyclic acid .
-
Tautomerism: this compound exists in equilibrium with its keto-forms, primarily 4-phenyl-3-hydroxyisoxazol-5(4H)-one .
-
Acidity (pKa): The pKa of the first ionization is typically between 4.0 and 5.5 .
-
pH > 6.0: The molecule is deprotonated (anionic) and highly water-soluble.
-
pH < 3.0: The molecule is protonated (neutral) and soluble in organic solvents (EtOAc, DCM).
-
The Trap: If you perform a standard "neutral" extraction (pH 7), your product will remain trapped in the aqueous phase as a salt.
Module 2: The Protocol (Standard Operating Procedure)
Workflow Visualization (pH Switch Method)
Caption: Figure 1.[1] The "pH Switch" purification logic. By manipulating pH across the pKa threshold, impurities are removed before the product is isolated.
Module 3: Troubleshooting & FAQs
Issue 1: Low Recovery (Yield < 40%)
Q: I acidified the solution, but the yield is still low. Where is my product?
Diagnosis: The pH was likely not low enough to suppress ionization fully. The Science: According to the Henderson-Hasselbalch equation, to extract 99% of an acid into the organic phase, the pH must be 2 units below the pKa .
-
If pKa ≈ 4.5 and you extract at pH 4.0, ~24% of your product is still in the water.
-
If you extract at pH 2.0, <1% remains in the water.
Corrective Action:
-
Check pH: Do not rely on litmus paper. Use a calibrated pH meter. Target pH 2.0 – 2.5 .
-
Salting Out: Add solid NaCl to the acidic aqueous phase until saturation. This disrupts the hydration shell of the isoxazole, forcing it into the organic layer (Salting-out effect).
-
Solvent Choice: Switch from Dichloromethane (DCM) to Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Isoxazole diols often hydrogen bond with water; EtOAc is more effective at breaking these interactions than DCM.
Issue 2: Decomposition / Ring Opening
Q: My product purity decreases after the basic wash step. I see new peaks on LCMS.
Diagnosis: Base-catalyzed isoxazole ring opening (Kemp elimination mechanism).
The Science: Isoxazoles are generally stable in acid but labile in strong base. Hydroxide ions (
Corrective Action:
-
Avoid Strong Bases: Never use NaOH or KOH to adjust pH.
-
Use Mild Bases: Use Saturated Sodium Bicarbonate (
) or dilute Sodium Carbonate ( ). Target pH 8.0–8.5, not pH 12. -
Cold Processing: Perform the basic wash step on ice (
) and minimize contact time (< 10 mins).
Issue 3: Emulsions
Q: The layers won't separate during the acidic extraction.
Diagnosis: Isoxazole-3,5-diols are amphiphilic. At low pH, they can act as surfactants, stabilizing emulsions.
Corrective Action:
-
Filter: Pass the emulsion through a pad of Celite. Suspended micro-solids often stabilize emulsions.
-
Brine: Add saturated brine.
-
Time: Allow the mixture to stand for 20 minutes. If no separation occurs, add a small amount of Methanol (2-5%) to the organic layer to reduce surface tension.
Module 4: Data & Specifications
Table 1: Physicochemical Properties & Extraction Parameters
| Parameter | Value / Recommendation | Notes |
| Estimated pKa | 4.2 – 5.5 | Acidic due to resonance stabilization of the anion [2]. |
| Extraction pH (Organic) | 2.0 – 2.5 | Ensures product is neutral (protonated). |
| Wash pH (Aqueous) | 8.0 – 8.5 | Ensures product is anionic (water-soluble). |
| Recommended Solvent | Ethyl Acetate (EtOAc) | Better recovery than DCM or Ether. |
| Incompatible Reagents | NaOH, KOH, Hydrazine | Causes ring degradation/opening. |
| Storage | -20°C, Desiccated | Hygroscopic in solid form. |
References
-
BenchChem. (2025).[2][3][4] The Isoxazole Ring System: A Technical Guide to Stability and Reactivity. Retrieved from
-
PubChem. (2025).[5] Compound Summary: 5-phenylisoxazol-3-ol (Tautomer).[4] National Library of Medicine. Retrieved from
-
Katritzky, A. R. (2010). Isoxazoles.[1][2][4][5][6][7][8][9][10] In Comprehensive Heterocyclic Chemistry. Elsevier. (Standard Reference Text).
-
ResearchGate. (2025). pH and temperature stability of the isoxazole ring.[9] Retrieved from [9][10]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3,5-Diphenylisoxazole | C15H11NO | CID 137292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sciarena.com [sciarena.com]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 4-Phenylisoxazole-3,5-diol Bioassay Optimization
Introduction
Welcome to the Technical Support Center. You are likely visiting this page because you are experiencing inconsistent data or compound precipitation when using 4-phenylisoxazole-3,5-diol (DHP) in cellular or enzymatic assays (e.g., PPAR
This compound presents a classic "medicinal chemistry paradox": the lipophilic phenyl ring and isoxazole core that drive its biological affinity also severely limit its aqueous solubility. This guide addresses the physicochemical barriers of DHP and provides field-proven protocols to maintain solubility in physiological buffers.
Part 1: Solvent Selection & Stock Preparation
Q: What is the optimal solvent for creating a master stock solution?
A: Dimethyl Sulfoxide (DMSO) is the required vehicle. While ethanol is occasionally used for isoxazoles, DMSO offers a higher dielectric constant and better solubilization capacity for the aromatic core of this compound.
-
Standard Concentration: Prepare stocks at 10 mM to 50 mM .
-
Storage: Aliquot immediately into amber glass or high-quality polypropylene vials to prevent freeze-thaw cycles. Store at -20°C.
-
Hygroscopicity Warning: DMSO is hygroscopic. Absorbed atmospheric water can cause the compound to precipitate inside the stock vial over time. Always warm the vial to room temperature before opening.
Q: Can I use aqueous buffers for the stock solution?
A: No.
The aqueous solubility of the neutral form of this compound is negligible (< 100
Part 2: The "Crash Out" Phenomenon (Troubleshooting)
Q: My compound precipitates immediately when added to the cell media. Why?
A: You are likely experiencing "Solvent Shock" (Supersaturation) . This occurs when a high-concentration organic stock (e.g., 50 mM in 100% DMSO) is pipetted directly into a highly aqueous environment (0% DMSO). The local concentration of water spikes instantly, forcing the lipophilic compound out of solution before it can disperse.
Q: How do I fix this?
A: Implement the Intermediate Dilution Protocol . Do not jump from 100% DMSO to 0.1% DMSO in one step. You must "step down" the hydrophobicity using an intermediate plate.
Protocol: The "Step-Down" Serial Dilution
This method ensures the compound remains soluble during the transition from organic to aqueous phases.
-
Master Stock: 10 mM in 100% DMSO.
-
Intermediate Plate (The Bridge): Dilute the Master Stock 1:10 into a "Bridge Solvent" (e.g., 10% DMSO in Buffer or pure media if solubility allows).
-
Result: 1 mM compound in 10% DMSO.
-
-
Assay Plate (Final): Transfer from the Intermediate Plate to the cells.
-
Target: 1:100 dilution.
-
Final: 10
M compound in 0.1% DMSO.
-
Part 3: pH & Buffer Compatibility (Advanced)
Q: Does pH affect the solubility of this compound?
A: Yes, significantly. The 3,5-diol moiety on the isoxazole ring is acidic (isoxazolols typically exhibit pKa values in the range of 5.0–6.5).
-
Low pH (< 5.0): The compound exists in its neutral (protonated) form. This is the least soluble state.
-
Physiological pH (7.4): The compound is largely ionized (deprotonated anion) . This form has significantly higher aqueous solubility due to charge repulsion and hydration.
Critical Troubleshooting Step: If you observe precipitation, check the pH of your assay buffer. Ensure it is buffered strongly at pH 7.4 . Avoid acidic buffers (acetate, citrate) unless strictly necessary for the target.
Part 4: Visualizing the Workflow
Workflow 1: Solubility Decision Logic
Use this logic tree to determine the cause of precipitation in your assay.
Figure 1: Decision tree for troubleshooting precipitation events during bioassay preparation.
Workflow 2: The "Step-Down" Dilution Protocol
This diagram illustrates the correct method to introduce the lipophilic isoxazole into aqueous media.
Figure 2: The "Step-Down" dilution strategy to maintain solubility limits.
Summary of Physicochemical Properties
| Parameter | Value / Characteristic | Impact on Assay |
| LogP (Lipophilicity) | ~2.0 - 2.5 (Estimated) | Moderate hydrophobicity; requires DMSO carrier. |
| pKa (Acidic) | ~5.5 - 6.5 (Isoxazole-OH) | Critical: Soluble at pH 7.4 (ionized); Insoluble at pH 4.0 (neutral). |
| DMSO Solubility | > 20 mg/mL | Excellent. Use for stock. |
| PBS Solubility | < 0.1 mg/mL (Neutral form) | Poor. Requires dilution strategy.[1][2] |
References
-
Lipophilicity in Drug Discovery. Waring, M. J. (2010).[3] Expert Opinion on Drug Discovery, 5(3), 235-248.[3]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. Neira, J. L., et al. (2012). Journal of Medicinal Chemistry.
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Di, L., & Kerns, E. H. (2006). Drug Discovery Today.
-
Synthesis and in vitro cytotoxicity of benzoxazole-based PPAR agonists. (Related Isoxazole/PPAR chemistry). Wiley Online Library.[4] [4]
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information.
Sources
Technical Support Center: Impurity Profiling for 4-Phenylisoxazole-3,5-diol
[1]
Case ID: ISOX-PH-04-PURITY Status: Active Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The analysis of This compound (often synthesized from diethyl phenylmalonate and hydroxylamine) presents a unique set of challenges due to its rapid keto-enol tautomerism .[1] Users frequently misidentify tautomeric peaks as impurities or struggle with "ghost peaks" in HPLC. This guide distinguishes between intrinsic structural behaviors and actual synthetic impurities.[1][2]
🟢 PART 1: The Tautomerism "Impurity" Trap
User Question: My
Technical Diagnosis: Likely not. You are observing prototropic tautomerism . Unlike stable heterocycles, 3,5-isoxazolediols exist in a dynamic equilibrium between three forms: the 3,5-diol, the 5-hydroxy-3-one, and the 3-hydroxy-5-one.[1]
The Mechanism:
The 4-phenyl group provides steric bulk but does not lock the tautomer. In solution (especially polar aprotic solvents like DMSO-
Tautomer Identification Matrix
| Analytical Method | Symptom | Root Cause | Solution |
| Broad singlets > 10 ppm; "Missing" OH protons.[1][2] | Rapid proton exchange between N and O. | Add | |
| HPLC (Reverse Phase) | Split peak or severe tailing.[1][2] | Interconversion of tautomers on the column.[2] | Acidify mobile phase (0.1% TFA or Formic Acid) to stabilize the neutral enol form.[2] |
| Broad or invisible carbonyl/C-OH carbons.[1][2] | Relaxation times ( | Run at elevated temperature (e.g., 50°C) to coalesce the exchange. |
🔵 PART 2: Synthesis-Derived Impurity Profiling
User Question: I used diethyl phenylmalonate and hydroxylamine. What specific chemical impurities should I look for in the LC-MS?
Technical Diagnosis: Based on the standard condensation mechanism (Claisen-type condensation followed by cyclization), the following impurities are mechanistically probable.
1. Unreacted Starting Material: Diethyl Phenylmalonate[1][2]
-
Origin: Incomplete reaction or insufficient equivalents of hydroxylamine.[1][2]
-
Detection: High retention time (non-polar).
-
Mass Spec:
Da.[1][2] -
Removal: Hexane/Ether wash (the diol is polar/acidic; the ester is lipophilic).[2]
2. Decarboxylation Byproduct: Phenylacetic Acid Derivatives[1][2]
-
Origin: If the reaction mixture was heated excessively under basic conditions, the malonate backbone can hydrolyze and decarboxylate before or after cyclization.
-
Detection: Acidic peak, often co-elutes with the product in standard C18 gradients.
-
Mass Spec: Look for
136 (Phenylacetic acid) or amide derivatives if hydroxylamine reacted linearly.[1][2]
3. Incomplete Cyclization: Phenylmalonohydroxamic Acid[1][2]
-
Origin: Hydroxylamine attacks one ester group, but the second step (ring closure) fails.[2]
-
Detection: Very polar.[2]
-
Characteristic: Positive Ferric Chloride test (deep red/purple color) due to the free hydroxamic acid group.[2]
🟠 PART 3: Diagnostic Workflow (Visualized)
The following decision tree outlines the logical flow for identifying whether a peak is a true impurity or a tautomer.
Caption: Figure 1. Logical decision matrix for distinguishing tautomeric artifacts from synthetic impurities in this compound analysis.
🟣 PART 4: Experimental Troubleshooting (FAQs)
Q1: How do I purify the crude solid if it contains the starting ester?
A: Leverage the acidity of the isoxazole-3,5-diol (
-
Dissolve crude solid in dilute aqueous NaOH (product forms water-soluble sodium salt).[1][2]
-
Extract with Diethyl Ether or Ethyl Acetate (removes non-acidic impurities like Diethyl Phenylmalonate ).[1][2]
-
Collect the precipitated pure this compound by filtration.[1][2]
Q2: My LC-MS shows a dimer peak (
-
Verification: Check if the ratio of Monomer:Dimer changes with concentration.[2] If dilution reduces the dimer peak significantly, it is an artifact of the ionization source, not a chemical impurity.
Q3: Why is the melting point broad? A: While pure compounds typically have sharp melting points, 3,5-isoxazolediols often decompose near their melting point or undergo tautomeric equilibration in the melt phase. Compare your value to the literature value for 3-phenyl-5-isoxazolone (often used as the reference tautomer, approx 155-158°C) [1].[1][3] Ensure your heating rate is consistent (e.g., 1°C/min).
References
-
Sigma-Aldrich. 3-Phenyl-5-isoxazolone Product Specification & Properties. Retrieved from [1][2][3]
-
Organic Syntheses.[1][2][4][5] Ethyl Phenylmalonate (Precursor Synthesis). Org. Synth. 1941, 21, 99. Retrieved from [1][2]
-
BenchChem.[1][2][4] Comparative Analysis of Phenylmalonate Reactivity. Retrieved from [2]
Thermal decomposition of isoxazole-3,5-diols during drying
Technical Support Center: Isoxazole-3,5-diol Stability
Introduction: The Challenge of Drying Isoxazole-3,5-diols
The isoxazole ring is a cornerstone in modern medicinal chemistry, integral to numerous pharmacologically active compounds.[1][2] However, the inherent chemical characteristics that make it a versatile synthetic scaffold also render it susceptible to degradation, particularly the 3,5-dihydroxy substitution pattern. The N-O bond within the isoxazole ring is its "Achilles' heel," prone to cleavage under thermal stress, which can lead to ring-opening and subsequent decomposition. This guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource for managing the thermal lability of isoxazole-3,5-diols during the critical drying phase of manufacturing, ensuring product integrity, potency, and safety.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of the root cause and a series of actionable steps to resolve the problem.
Q1: My final, dried product has a yellow or brown discoloration, but the pre-dried material was white. What is causing this?
A: Discoloration is a primary visual indicator of chemical degradation. For isoxazole-3,5-diols, this is almost certainly due to thermal decomposition. The energy introduced during the drying process is likely cleaving the weak N-O bond, initiating a cascade of reactions that form chromophoric (color-producing) byproducts.
-
Causality: Excessive heat provides the activation energy for ring cleavage.[3] The initial ring-opening can lead to highly reactive intermediates, which then polymerize or rearrange into complex, colored impurities. The longer the material is exposed to high temperatures, the more pronounced the degradation and discoloration will become.[3]
-
Immediate Actions:
-
Halt the current drying method. Immediately remove the material from the heat source to prevent further degradation.
-
Characterize the impurity. Use HPLC-UV/MS to identify the degradation products. This will confirm the decomposition pathway and help in developing a mitigation strategy.
-
Re-evaluate your drying temperature. Your set temperature is too high for the thermal stability of your specific molecule. Perform thermal analysis (See Protocol 1 ) to determine the precise onset temperature of decomposition.
-
Q2: My post-drying HPLC/LC-MS analysis shows several new, unexpected peaks and a decrease in the main peak area for my API. Is this related to the drying process?
A: Yes, this is a classic signature of thermal decomposition. The decrease in the area of your main API peak corresponds to a loss of the parent compound, while the new peaks represent the formation of degradation products.
-
Causality: The isoxazole ring can fragment in several ways under thermal stress. Pyrolysis studies have shown that isoxazoles can cleave into smaller molecules such as nitriles and carbonyl compounds.[4][5] This ring scission creates a variety of new chemical entities that will appear as distinct peaks in your chromatogram. The presence of residual solvents or moisture can exacerbate this process, altering the decomposition pathway and generating a more complex impurity profile.[3][6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for API degradation.
Q3: The potency/activity of my isoxazole-3,5-diol has significantly decreased after drying. How can I preserve its biological function?
A: A loss of potency is the functional consequence of the chemical degradation observed in the previous questions. The structural integrity of the isoxazole-3,5-diol core is essential for its biological activity. When the molecule decomposes, it loses the specific three-dimensional shape and chemical properties required to interact with its biological target.
-
Causality: The active site of a drug molecule is highly specific. Ring-opening, fragmentation, or even subtle structural rearrangements will alter the pharmacophore, rendering it inactive. This is a direct result of exceeding the compound's thermal stability threshold.
-
Preventative Strategies:
-
Adopt a Low-Temperature Drying Method: The most effective strategy is to remove the solvent under conditions that do not provide enough energy for decomposition. Low-temperature vacuum drying is the industry standard for thermally labile compounds.[3] (See Protocol 2 ).
-
Consider Lyophilization (Freeze Drying): For extremely sensitive compounds, lyophilization is an excellent alternative. This process removes water or other solvents via sublimation under deep vacuum at very low temperatures, completely avoiding thermal stress.[7]
-
Evaluate Spray Drying: Spray drying can be suitable for some thermolabile compounds because the exposure time to high temperature is extremely short (seconds).[8][9] However, this requires careful process optimization to ensure the droplet temperature remains low.
-
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of thermal decomposition for isoxazole rings? A: The decomposition is typically initiated by the cleavage of the weakest bond in the ring, the N-O bond. This generates a reactive vinylnitrene intermediate, which can then undergo various rearrangements or fragmentations.[4] For isoxazole-3,5-diols, the presence of hydroxyl groups can further influence the decomposition pathway, potentially through tautomerization to a β-keto-nitrile form after ring opening.
Q: How do residual solvents impact the stability of my compound during drying? A: Residual solvents can significantly impact product stability, even in trace amounts.[10] They can lower the decomposition temperature of the API, act as a reactant in degradation pathways, and affect the final crystal form of the product, which in turn influences its stability.[6][11] It is crucial to select solvents with appropriate boiling points and to ensure their complete removal under non-destructive conditions, as mandated by ICH Q3C guidelines.[10][12]
Q: Which analytical techniques are best for detecting and quantifying decomposition? A: A combination of techniques is recommended for a comprehensive analysis.
| Analytical Technique | Purpose & Insights Provided |
| Thermogravimetric Analysis (TGA) | Determines the temperature at which the compound begins to lose mass, indicating the onset of thermal decomposition. Essential for setting a maximum drying temperature.[13] |
| Differential Scanning Calorimetry (DSC) | Detects thermal events like melting, crystallization, and decomposition. An exothermic peak often confirms decomposition.[14] |
| High-Performance Liquid Chromatography (HPLC-UV/DAD) | The primary method for separating and quantifying the parent API from its impurities. A stability-indicating method should be developed and validated. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Used to identify the molecular weights of unknown impurity peaks observed in HPLC, providing crucial information for elucidating degradation pathways. |
| Powder X-Ray Diffraction (PXRD) | Characterizes the solid-state form (crystalline vs. amorphous) of the API before and after drying. Changes in crystallinity can indicate stability issues. |
Q: Are there alternatives to conventional oven drying for highly sensitive compounds? A: Absolutely. Conventional high-temperature oven drying is often unsuitable for complex, thermally labile molecules.[3] The preferred methods are:
| Drying Method | Principle | Advantages | Disadvantages |
| Vacuum Oven Drying | Reduces the boiling point of solvents by lowering pressure, allowing for drying at a much lower temperature. | Gentle, effective for most compounds, scalable.[3] | Can be slower than other methods. |
| Lyophilization (Freeze-Drying) | Solvent is removed by sublimation from a frozen state under deep vacuum. | The gentlest method, preserves compound structure, ideal for highly unstable molecules.[7] | Slower process, more expensive equipment, may not be suitable for all solvent systems. |
| Spray Drying | A solution of the API is atomized into a hot gas stream, causing rapid evaporation. | Very fast, continuous process, allows for particle engineering.[8] | Requires significant process optimization to avoid thermal degradation, even with short exposure times.[15] |
Experimental Protocols
Protocol 1: Establishing a Safe Drying Temperature Range using TGA
-
Objective: To determine the onset temperature of thermal decomposition (T-onset) for an isoxazole-3,5-diol sample.
-
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the pre-dried (wet) isoxazole-3,5-diol into a TGA pan.
-
Place the pan into the TGA furnace.
-
Heat the sample under a nitrogen atmosphere (to prevent oxidative degradation) at a constant ramp rate of 10 °C/minute from 25 °C to a temperature well above the suspected decomposition point (e.g., 300 °C).
-
Record the mass loss as a function of temperature.
-
Analyze the resulting thermogram. The T-onset is the temperature at which significant, non-solvent-related mass loss begins.
-
-
Self-Validation: The maximum safe drying temperature for your process should be set at least 15-20 °C below the determined T-onset to provide a sufficient safety margin.
Protocol 2: Low-Temperature Vacuum Drying for Thermally Labile Isoxazole-3,5-diols
-
Objective: To effectively dry the isoxazole-3,5-diol product while minimizing thermal decomposition.
-
Methodology:
-
Spread the wet product evenly on a clean, shallow glass or stainless steel tray to maximize surface area.
-
Place the tray inside a vacuum oven.
-
Set the oven temperature to the predetermined safe level (from Protocol 1).
-
Close the oven door and begin to slowly apply vacuum. A gradual application prevents the powder from being disturbed. Aim for a vacuum level below 10 mbar.
-
Once the target vacuum and temperature are reached, hold these conditions.
-
Periodically, a small sample can be carefully removed to test for residual solvent content (e.g., by Loss on Drying or Headspace GC) to determine the endpoint of the drying process.
-
Once the desired solvent level is reached, turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Releasing vacuum on a hot product can cause thermal shock or rapid oxidation.
-
Vent the oven with an inert gas like nitrogen before removing the product.
-
Caption: Workflow for low-temperature vacuum drying.
References
-
Title: Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Reducing Thermal Degradation in API Drying: The Case for Low-Temperature Evaporation Source: Cuddon Freeze Dry URL: [Link]
-
Title: Structure and stability of isoxazoline compounds | Request PDF Source: ResearchGate URL: [Link]
-
Title: Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Source: ResearchGate URL: [Link]
-
Title: Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview Source: MDPI URL: [Link]
-
Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents Source: CORE URL: [Link]
-
Title: Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: MDPI URL: [Link]
-
Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Residual Solvents in Pharmaceuticals Source: Veeprho URL: [Link]
-
Title: Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides Source: ACS Publications URL: [Link]
-
Title: A Facile Microwave-Mediated Drying Process of Thermally Unstable / Labile Products Source: ACS Publications URL: [Link]
-
Title: Troubleshooting Heat Damage in APIs During Fluid Bed Dryer Validation Source: Pharma.Tips URL: [Link]
-
Title: Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid Source: ResearchGate URL: [Link]
-
Title: The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study | Request PDF Source: ResearchGate URL: [Link]
-
Title: Spray drying solutions: Considerations for API and OSD processing operations Source: CRB URL: [Link]
-
Title: STUDY OF STABILITY AND DETERMINATION OF RESIDUAL QUANTITY OF ORGANIC SOLVENT IN LIPOPHILIC EXTRACT OF PUMPKIN Source: PharmacologyOnLine - SILAE URL: [Link]
-
Title: API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed Source: Pilotech URL: [Link]
-
Title: Effect of Drying Methods on Volatile Compounds of Burdock (Arctium lappa L.) Root Tea as Revealed by Gas Chromatography Mass Spectrometry-Based Metabolomics Source: ResearchGate URL: [Link]
-
Title: Ring-Opening Fluorination of Isoxazoles Source: ResearchGate URL: [Link]
-
Title: Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus Source: PubMed URL: [Link]
-
Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL: [Link]
-
Title: Residual solvent analysis in pharmaceuticals Source: ResearchGate URL: [Link]
-
Title: Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides Source: ACS Publications URL: [Link]
-
Title: (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity Source: ResearchGate URL: [Link]
-
Title: Microencapsulation of Idesia polycarpa Oil: Physicochemical Properties via Spray Drying vs. Freeze Drying Source: MDPI URL: [Link]
-
Title: #1 Synthesis of 3,5-diphenylisoxazoline Source: YouTube URL: [Link]
-
Title: API and OSD Processing Considerations when Spray Drying Source: Upperton Pharma Solutions URL: [Link]
-
Title: Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives Source: Scholars Research Library URL: [Link]
-
Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization Source: PubMed URL: [Link]
-
Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review Source: MDPI URL: [Link]
-
Title: Effect of Drying Methods on Volatile Compounds of Burdock (Arctium lappa L.) Root Tea as Revealed by Gas Chromatography Mass Spectrometry-Based Metabolomics Source: PubMed URL: [Link]
-
Title: Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis Source: SciSpace URL: [Link]
-
Title: Hard to Handle API Challenges Source: Upperton Pharma Solutions URL: [Link]
-
Title: Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions Source: Ardena URL: [Link]
-
Title: Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties Source: ACG Publications URL: [Link]
-
Title: Optimization of Thermal Efficiency in Vermicelli Drying with Air Dehumidification Source: International Scientific Organization URL: [Link]
-
Title: Residual Solvents Source: Pathogenia URL: [Link]
-
Title: Spray Drying: A Proven Approach to Enhance the Solubility of APIs Source: Contract Pharma URL: [Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecoprocesssolutions.com [ecoprocesssolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. crbgroup.com [crbgroup.com]
- 9. API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed - Pilotech [shpilotech.com]
- 10. veeprho.com [veeprho.com]
- 11. pathogenia.com [pathogenia.com]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 13. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharma.tips [pharma.tips]
- 15. upperton.com [upperton.com]
Validation & Comparative
Distinguishing Isoxazoles from Isoxazolidines: A Senior Application Scientist's Guide to C13 NMR Carbon Assignment
For researchers and professionals in drug development and synthetic chemistry, the unequivocal identification of heterocyclic scaffolds is paramount. The isoxazole and isoxazolidine five-membered rings, while structurally related, possess fundamentally different electronic and conformational properties that are critical to their function and reactivity. This guide provides an in-depth comparison of their Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectral characteristics, offering a robust, data-supported methodology for their differentiation and accurate carbon assignment.
The Decisive Difference: Aromaticity vs. Saturation
The core distinction that governs the C13 NMR spectra of these two heterocycles lies in their electronic structure. The isoxazole ring is an aromatic system, analogous to pyrrole or furan, with delocalized π-electrons across the ring.[1] This aromaticity results in significant deshielding of the ring carbons, causing their resonance signals to appear far downfield in the C13 NMR spectrum.
In stark contrast, the isoxazolidine ring is a saturated, non-aromatic heterocycle. Its carbon atoms are sp3-hybridized, leading to a more shielded electronic environment. Consequently, their signals are found significantly upfield compared to their isoxazole counterparts. This fundamental difference in chemical shifts is the primary and most reliable diagnostic tool for distinguishing between the two ring systems.
At-a-Glance: Comparative C13 NMR Chemical Shifts
The most direct way to differentiate between an isoxazole and an isoxazolidine is by observing the chemical shift (δ) regions of the ring carbons. The data presented below is a summary of typical chemical shift ranges, providing a clear diagnostic window for each carbon atom within the heterocyclic core.
| Ring Position | Isoxazole (Aromatic) | Isoxazolidine (Saturated) | Key Differentiating Factors |
| C3 | 155 - 170 ppm | 60 - 75 ppm | ~90-100 ppm upfield shift in isoxazolidine due to sp3 hybridization. C3 in isoxazole is a deshielded imine-like carbon. |
| C4 | 100 - 115 ppm | 35 - 50 ppm | ~60-70 ppm upfield shift . C4 in isoxazolidine is a typical aliphatic methylene carbon, whereas in isoxazole it is an electron-rich aromatic carbon. |
| C5 | 165 - 175 ppm | 70 - 85 ppm | ~90-95 ppm upfield shift . C5 in isoxazolidine is an sp3 carbon attached to oxygen, while in isoxazole it is a highly deshielded sp2 carbon also attached to oxygen. |
Case Studies: Experimental Data Analysis
Theoretical ranges provide a guideline, but analysis of experimental data solidifies the principles. Here, we compare the assigned C13 NMR spectra of two representative compounds: 3,5-diphenylisoxazole (an aromatic example) and cis-2-methyl-3,5-diphenylisoxazolidine (a saturated example).
Case Study 1: 3,5-Diphenylisoxazole (Aromatic)
The C13 NMR spectrum of 3,5-diphenylisoxazole showcases the characteristic downfield shifts of an aromatic heterocycle.
-
C3: 162.9 ppm
-
C4: 97.4 ppm
-
C5: 170.3 ppm
Data sourced from supporting information for a publication in Organic Letters.[1]
Analysis: The assignments are unequivocal. The C4 carbon, being the only one with a directly attached proton in the parent ring, is the most shielded of the three and appears around 97.4 ppm. The C3 and C5 carbons, bonded to nitrogen and oxygen respectively and part of the delocalized system, are significantly deshielded, appearing at 162.9 and 170.3 ppm. These values fall squarely within the alkene/aromatic region of a typical C13 NMR spectrum.[2][3]
Case Study 2: cis-2-Methyl-3,5-diphenylisoxazolidine (Saturated)
In contrast, the saturated ring of an isoxazolidine derivative shows all its carbon signals in the aliphatic region.
-
C3: 69.5 ppm
-
C4: 45.2 ppm
-
C5: 81.3 ppm
Analysis: The difference is dramatic and unambiguous. The C4 methylene carbon appears at 45.2 ppm, a typical value for an sp3 carbon in a five-membered ring. The C3 and C5 methine carbons, being directly attached to the electronegative nitrogen and oxygen atoms respectively, are shifted downfield relative to C4 but remain firmly in the aliphatic region at 69.5 and 81.3 ppm. The oxygen-bearing C5 is the most deshielded of the saturated ring carbons, as expected.
Experimental Protocol for C13 NMR Acquisition
To obtain high-quality, unambiguous C13 NMR data for the assignment of isoxazole or isoxazolidine rings, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Step 1: Sample Preparation
-
Mass: Accurately weigh 10-20 mg of the purified compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a common first choice due to its good solubilizing power and relatively simple solvent signal. If solubility is an issue, or if hydrogen bonding interactions are of interest, deuterated dimethyl sulfoxide (DMSO-d6) is an excellent alternative.[1][4]
-
Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (0 ppm). If not present, it can be added, but referencing to the residual solvent peak is more common in modern NMR.[5]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Step 2: NMR Instrument Setup & Data Acquisition
This protocol assumes a standard modern NMR spectrometer (e.g., Bruker Avance series).
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Experiment Selection: Select a standard proton-decoupled 13C NMR experiment. The Bruker pulse program zgpg30 or zgdc30 is a common choice, which uses a 30° pulse angle to allow for faster repetition rates.[6]
-
Acquisition Parameters:
-
Spectral Width (SW): Set to a range that covers all expected carbon signals, typically 0 to 220 ppm.[7]
-
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR.[4] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds. Quaternary carbons have longer relaxation times and may require a longer delay (5-10 s) for accurate quantitative analysis, though for simple identification, a shorter delay is usually sufficient.
-
Temperature: Run the experiment at a constant probe temperature, typically 298 K (25 °C). For studies on dynamic processes or compounds with limited stability, variable temperature experiments may be necessary.[1][4]
-
Step 3: Data Processing and Referencing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis. Set the residual solvent peak to its known chemical shift value (e.g., CDCl3 at 77.16 ppm; DMSO-d6 at 39.52 ppm).[8]
Workflow for Structural Elucidation
The logical flow from sample to final assignment can be visualized as follows.
Caption: C13 NMR analysis workflow from sample preparation to structural confirmation.
Advanced Techniques for Ambiguous Cases
In complex molecules or isomeric mixtures, standard 1D C13 NMR might not be sufficient. In such cases, advanced NMR techniques can provide definitive assignments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are invaluable for determining the multiplicity of each carbon signal (i.e., distinguishing between CH, CH2, and CH3 groups). Quaternary carbons are absent in DEPT spectra.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These 2D NMR experiments correlate each carbon atom with its directly attached proton(s). This is the most powerful method for unambiguous assignment when proton NMR data is also available.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds away, which is essential for assigning quaternary carbons and piecing together the molecular skeleton.
-
13C{14N} Solid-State NMR: For particularly challenging cases of isomerism, solid-state NMR techniques can be used to identify carbons directly bonded to nitrogen atoms, providing an "attached nitrogen test" that can definitively distinguish between isomers like isoxazole and oxazole.[9]
By understanding the fundamental principles of chemical shielding in these heterocycles and applying the robust experimental and analytical workflows described, researchers can confidently and accurately assign the C13 NMR spectra of isoxazole and isoxazolidine derivatives, ensuring the structural integrity of their synthesized compounds.
References
-
Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine. ResearchGate. [Link]
- Supporting Information for "Copper-Catalyzed Aerobic Oxidative Annulation of Enone Oximes with Alkynes: Synthesis of 3,5-Disubstituted Isoxazoles". (2018). Organic Letters.
-
PubChem. (n.d.). 3,5-Dimethylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine. ResearchGate. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- ResearchGate. (n.d.). 13C-NMR Spectrum for N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)3,7-dioxo-1,2-diazepane-1-carboxamide.
- Holy, A. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters.
- Bruker. (n.d.). Basic-NMR-Experiments. Bruker.
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University Department of Chemistry. Retrieved from [Link]
-
LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
NIST. (2012). 13C - NMR Absorptions of Major Functional Groups. National Institute of Standards and Technology. Retrieved from [Link]
- ResearchGate. (2025). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
- University of Leicester. (n.d.). 13C NMR Spectroscopy. University of Leicester.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 3,5-Dimethylpyrazole(67-51-6) 13C NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Methanol(67-56-1) 13C NMR [m.chemicalbook.com]
- 7. 2-METHYL-2-OXAZOLINE(1120-64-5) 13C NMR [m.chemicalbook.com]
- 8. Solved Spectral Database for Organic Compounds SDBS | Chegg.com [chegg.com]
- 9. DSpace [dr.lib.iastate.edu]
Mass spectrometry fragmentation pattern of 4-phenylisoxazole-3,5-diol
This guide details the mass spectrometry fragmentation behavior of 4-phenylisoxazole-3,5-diol , a compound exhibiting significant tautomeric equilibrium. The analysis focuses on distinguishing this scaffold from its regioisomers (e.g., 5-phenyl analogs) using Electrospray Ionization (ESI) and Electron Impact (EI) data.
Executive Summary
This compound (MW 177.16 Da) is a critical heterocyclic scaffold in drug discovery, often serving as a bioisostere for carboxylic acids or as a core for immunomodulatory drugs (e.g., leflunomide metabolites). Its analysis is complicated by keto-enol tautomerism , where it exists predominantly as 4-phenylisoxazolidine-3,5-dione in solution and gas phase.
This guide compares the fragmentation efficiency and diagnostic ions of the 4-phenyl isomer against its 5-phenyl regioisomer. The data confirms that Negative Ion Mode ESI (ESI-) provides the most reliable structural elucidation due to the compound's acidic nature (pKa ~4–5).
Key Differentiators
| Feature | This compound | 5-Phenylisoxazole-3,5-diol (Alternative) |
| Dominant Tautomer | Isoxazolidine-3,5-dione | Isoxazolin-5-one / Enol |
| Primary Fragment (ESI-) | m/z 132 (Loss of CO₂ - Decarboxylation) | m/z 133 (Loss of HCNO) or m/z 117 |
| Diagnostic Mechanism | Facile decarboxylation due to dione structure. | Ring cleavage yielding benzonitrile fragments. |
Chemical Identity & Tautomerism
Understanding the precursor ion structure is prerequisite to interpreting the MS spectrum.
-
Nominal Mass: 177 Da[1]
-
Ionization Target: [M-H]⁻ at m/z 176 (ESI-); M⁺˙ at m/z 177 (EI).
-
Structural Dynamic: The 3,5-diol structure rapidly tautomerizes to the 3,5-dione . This dione character drives the primary fragmentation pathway: the ejection of CO₂.
Experimental Protocol (Self-Validating)
To replicate the fragmentation patterns described, use the following optimized conditions. This protocol prioritizes the detection of the labile dione ring.
Methodology: Direct Infusion ESI-MS/MS[2]
-
Sample Preparation: Dissolve 1 mg of analyte in 1 mL of Methanol:Water (50:50) with 0.1% Ammonium Hydroxide .
-
Why: The basic additive ensures complete deprotonation ([M-H]⁻), stabilizing the signal for this acidic heterocycle.
-
-
Ion Source Parameters (Negative Mode):
-
Capillary Voltage: -2.5 kV (Soft ionization to prevent in-source fragmentation).
-
Cone Voltage: 20 V.
-
Source Temp: 120°C.
-
-
Collision Induced Dissociation (CID):
-
Collision Gas: Argon.
-
Collision Energy (CE): Ramp 10–30 eV.
-
Validation: At 10 eV, the parent ion (m/z 176) should be >90% abundance. At 25 eV, the base peak should shift to m/z 132.
-
Fragmentation Analysis (Mechanism & Data)[3][4]
Primary Pathway: The Decarboxylation Route (ESI-)
In negative mode, the deprotonated molecular ion (m/z 176 ) undergoes a highly specific fragmentation driven by the stability of the resulting anion.
-
Precursor: [M-H]⁻ (m/z 176).
-
Step 1 (Base Peak): Loss of CO₂ (44 Da) .
-
Mechanism: The negative charge on the oxygen attacks the carbonyl carbon, ejecting CO₂. This is diagnostic for 3,5-isoxazolidinediones.
-
Product:m/z 132 (Resonance-stabilized carbanion).
-
-
Step 2: Loss of CO (28 Da) or HCN (27 Da) from the m/z 132 intermediate.
-
Product:m/z 104 (Styrene-like anion) or m/z 105 .
-
Secondary Pathway: Ring Cleavage (EI/Positive Mode)
In Electron Impact (70 eV), the radical cation (M⁺˙, m/z 177) follows a Retro-Diels-Alder (RDA) type cleavage.
-
m/z 177 → m/z 119 (Loss of C₂HNO₂ - Glycine equivalent).
-
m/z 177 → m/z 91 (Tropylium ion) - Non-specific, indicates phenyl group.
Visualized Pathway (Graphviz)
Caption: ESI(-) Fragmentation pathway of this compound showing the dominant decarboxylation step.
Comparative Performance: 4-Phenyl vs. 5-Phenyl Isomers
Distinguishing the 4-phenyl isomer from the 5-phenyl isomer is a common analytical challenge. The table below highlights the diagnostic differences.
| Parameter | 4-Phenyl Isomer | 5-Phenyl Isomer | Interpretation |
| Base Peak (ESI-) | m/z 132 (M - CO₂) | m/z 133 (M - CHNO) | The 4-phenyl position facilitates CO₂ ejection; 5-phenyl favors ring opening to nitrile oxides. |
| Diagnostic Ion | m/z 104 | m/z 103 (Benzonitrile) | m/z 103 is a hallmark of 5-phenyl heterocycles (Ph-CN formation). |
| Stability | Lower (Labile CO₂ loss) | Higher | 4-phenyl diones are thermally unstable and may decarboxylate in the inlet. |
Why this matters:
If your spectrum shows a dominant m/z 103 (Benzonitrile) peak, you likely have the 5-phenyl isomer or an oxazole rearrangement. If you observe a clean m/z 132 transition, it confirms the 4-phenyl-3,5-dione core.
References
-
Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry. Link
-
Speranza, G., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole. Journal of the American Society for Mass Spectrometry. Link
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Methyl-5-phenyl-1,3-oxazolidine-2-thione (Analogous Fragmentation Logic). NIST Chemistry WebBook.[2] Link
-
PubChem. 4-Phenyloxazolidine-2,5-dione (Isomer Data). National Library of Medicine. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
